Thalidomide-azetidin-3-one
Description
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Properties
Molecular Formula |
C16H13N3O5 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-oxoazetidin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O5/c20-9-6-18(7-9)8-1-2-10-11(5-8)16(24)19(15(10)23)12-3-4-13(21)17-14(12)22/h1-2,5,12H,3-4,6-7H2,(H,17,21,22) |
InChI Key |
LCTMCNKCAMJGJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Scaffold: A Technical Guide to the Structure Elucidation of a Novel Thalidomide-Azetidin-3-one Analogue
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth, albeit theoretical, guide to the structure elucidation of a novel chemical entity, a hypothetical thalidomide-azetidin-3-one analogue. Given the absence of this specific molecule in current literature, this document outlines the established methodologies and expected outcomes for its synthesis and structural characterization, drawing upon the extensive research on thalidomide (B1683933), its analogues, and azetidinone chemistry.
Proposed Structure and Rationale
The hypothetical this compound is conceptualized as a molecule integrating the phthalimide (B116566) head of thalidomide with a functionalized azetidin-3-one (B1332698) ring, replacing the glutarimide (B196013) moiety. This design is of interest for exploring novel structure-activity relationships, potentially modulating the biological activities associated with thalidomide, such as anti-angiogenic and immunomodulatory effects, while introducing the chemical reactivity and conformational constraints of the strained four-membered azetidinone ring.[1]
Proposed Structure: 2-(1-amino-3-oxoazetidin-2-yl)isoindoline-1,3-dione
Synthetic Pathway and Experimental Protocols
The synthesis of this novel analogue would likely proceed through a multi-step pathway, leveraging established protocols for the synthesis of thalidomide derivatives and azetidinones.[2][3]
Synthesis of Key Intermediates
The initial steps would involve the preparation of a suitably protected azetidin-3-one precursor and N-phthaloyl protected amino acid.
Final Coupling and Deprotection
The final steps would involve the coupling of the two key intermediates followed by deprotection to yield the target molecule.
Experimental Protocol: Synthesis of 2-(1-amino-3-oxoazetidin-2-yl)isoindoline-1,3-dione
A detailed, hypothetical experimental protocol is outlined below, drawing from established synthetic methodologies for related compounds.[4]
Materials: Phthalic anhydride (B1165640), L-aspartic acid, protective group reagents (e.g., Boc anhydride), coupling agents (e.g., DCC, EDC), and various organic solvents.
Step 1: Synthesis of N-Phthaloyl-L-aspartic acid:
-
A mixture of L-aspartic acid (1 equiv.) and phthalic anhydride (1 equiv.) in pyridine (B92270) is heated to 120-130°C for 2-3 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is acidified with 2N HCl to precipitate the product.
-
The solid is filtered, washed with cold water, and dried to yield N-phthaloyl-L-aspartic acid.
Step 2: Protection of the side-chain carboxylic acid:
-
N-Phthaloyl-L-aspartic acid (1 equiv.) is dissolved in a suitable solvent (e.g., dichloromethane).
-
A protecting group is introduced to the side-chain carboxylic acid. For example, esterification using benzyl (B1604629) alcohol in the presence of an acid catalyst.
-
The reaction is monitored by TLC until completion.
-
The product is purified by column chromatography.
Step 3: Formation of the azetidin-3-one ring:
-
The protected N-phthaloyl-L-aspartic acid derivative is activated at the free carboxylic acid, for example, using a carbodiimide (B86325) coupling agent.
-
Intramolecular cyclization is induced to form the azetidin-3-one ring. This step may require specific reaction conditions, such as the use of a suitable base and solvent system, and is a critical and potentially low-yielding step.[3]
Step 4: Deprotection:
-
The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester, acid treatment for a Boc group) to yield the final product.
-
The final compound is purified by recrystallization or chromatography.
Synthetic workflow for the proposed analogue.
Structure Elucidation Data
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-7.9 ppm). Protons on the azetidinone ring (distinct multiplets). Amine proton (broad singlet).[4] |
| ¹³C NMR | Carbonyl carbons of the phthalimide and azetidinone rings (~167-173 ppm). Aromatic carbons (~123-135 ppm). Aliphatic carbons of the azetidinone ring.[4] |
| FT-IR | C=O stretching vibrations for the imide and ketone (~1700-1770 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹). Aromatic C-H stretching.[4] |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₂H₉N₃O₃. |
X-ray Crystallography
For unambiguous structure determination, single-crystal X-ray diffraction would be performed.
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C=O bonds (~1.2 Å), C-N bonds in the azetidinone ring (~1.4-1.5 Å)[1] |
| Ring Planarity | The azetidinone ring would likely exhibit some deviation from planarity.[1] |
Hypothetical Signaling Pathway Involvement
Thalidomide and its analogues are known to exert their biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets.[5] It is hypothesized that a novel this compound analogue could also interact with this pathway.
Hypothesized interaction with the CRBN pathway.
Conclusion
This technical guide provides a comprehensive, though theoretical, framework for the synthesis and structure elucidation of a novel this compound analogue. The proposed experimental protocols and expected data are grounded in established chemical principles and the extensive literature on related compounds. The successful synthesis and characterization of such a molecule would offer a valuable addition to the library of thalidomide analogues, enabling further investigation into their therapeutic potential and mechanism of action.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Thalidomide-Azetidin-3-one in PROTACs: A Technical Guide to its Mechanism of Action
For Immediate Release
A deep dive into the function of thalidomide-azetidin-3-one as a Cereblon E3 ligase ligand in the rapidly evolving field of targeted protein degradation.
In the landscape of novel therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. Central to the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth technical overview of the mechanism of action of a specific and notable CRBN ligand, this compound, for researchers, scientists, and drug development professionals.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key elements: a warhead that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The fundamental mechanism of action revolves around hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
By simultaneously binding to the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
This compound: A Novel Cereblon Ligand
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for Cereblon. The glutarimide (B196013) moiety of thalidomide binds to a specific pocket in CRBN, inducing a conformational change that can alter its substrate specificity. In the context of PROTACs, this interaction is exploited to recruit the CRBN E3 ligase complex to the target protein.
This compound is an emerging E3 ligase ligand-linker conjugate that incorporates the core thalidomide structure for CRBN binding with an azetidin-3-one (B1332698) linker attachment point. The azetidine (B1206935) ring, a four-membered heterocycle, can provide a degree of rigidity and a defined exit vector for the linker, which can be crucial for optimizing the geometry of the ternary complex and, consequently, the efficiency of protein degradation.
Quantitative Analysis of PROTACs Utilizing this compound
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for a broad range of PROTACs utilizing the this compound moiety is still emerging, we can analyze data from a notable example, a PROTAC designed to degrade Programmed Death-Ligand 1 (PD-L1), referred to as PROTAC PD-L1 degrader-2 (HY-162816).
| Parameter | Description | Value (PROTAC PD-L1 degrader-2) | Reference |
| IC₅₀ (PD-L1 Inhibition) | Concentration for 50% inhibition of PD-L1 function. | 197.4 nM | [1] |
| Kd (Binding to PD-L1) | Dissociation constant for binding to the target protein. | 301 nM | [1] |
| DC₅₀ (Degradation) | Concentration for 50% degradation of the target protein. | Data not available | |
| Dₘₐₓ (Degradation) | Maximum percentage of target protein degradation. | Data not available | |
| Kd (Binding to CRBN) | Dissociation constant for binding to Cereblon. | Data not available |
Note: The DC₅₀ and Dₘₐₓ values for PROTAC PD-L1 degrader-2 are not yet publicly available in the cited literature. These values are critical for a complete understanding of its degradation efficiency.
Experimental Protocols for Characterization
A comprehensive evaluation of a PROTAC's mechanism of action requires a suite of well-defined experiments. The following sections detail the methodologies for key assays.
Protein Degradation Assays
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control, from which DC₅₀ and Dₘₐₓ values can be calculated.[2][3]
The HiBiT assay is a sensitive, real-time method to monitor protein degradation kinetics in living cells. It utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein. This tag complements a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form a functional, luminescent enzyme.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to introduce the HiBiT tag into the gene encoding the POI in a cell line stably expressing LgBiT.
-
Assay Setup: Plate the HiBiT-tagged cells in a multi-well plate.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Luminescence Measurement: Measure luminescence at multiple time points to monitor the decrease in the HiBiT-tagged protein levels.
-
Data Analysis: Plot the luminescent signal over time to determine the degradation rate (kdeg) and Dₘₐₓ. Dose-response curves at specific time points can be used to calculate the DC₅₀.[4][5]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a cell-free system.
References
- 1. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 2. Design, synthesis, and evaluation of PD-L1 degraders to enhance T cell killing activity against melanoma [html.rhhz.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Design, synthesis, anti-tumor activity and mechanism of novel PROTACs as degraders of PD-L1 and inhibitors of PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous discovery of thalidomide's potent anti-cancer and immunomodulatory activities, decades after its tragic withdrawal due to teratogenicity, has inaugurated a new era in therapeutic development. This guide delves into the foundational studies that unraveled the mechanism of action of thalidomide (B1683933) and its analogs as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These pioneering efforts have not only elucidated the dual nature of thalidomide's effects but have also laid the groundwork for the rational design of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Initially marketed in the 1950s as a sedative, thalidomide was found to cause severe birth defects.[1] However, subsequent research revealed its efficacy in treating conditions like multiple myeloma.[1] The breakthrough in understanding its mechanism came with the identification of Cereblon (CRBN) as its direct cellular target.[1][2] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," inducing a novel interaction between CRBN and specific "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation is the cornerstone of both their therapeutic efficacy and their adverse effects.
Core Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4-CRBN E3 ubiquitin ligase complex. This complex consists of four main components: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN). CUL4 acts as a scaffold protein, while DDB1 serves as an adaptor, linking CRBN to CUL4. RBX1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme. CRBN is responsible for recognizing and binding to specific substrates destined for degradation. A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the protein of interest (POI) and CRBN.
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of thalidomide-based ligands and the PROTACs derived from them is determined by their binding affinity to CRBN and their ability to induce the degradation of a target protein. The following tables summarize key quantitative data for prominent thalidomide analogs and representative PROTACs.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference(s) |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [3] |
| Thalidomide | 347.2 nM (IC50) | Fluorescence Polarization | [4] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [5] |
| Lenalidomide | 268.6 nM (IC50) | Fluorescence Polarization | [4] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [5] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [4] |
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Palbociclib-Pomalidomide (PEG3 linker) | CDK4 | Not Specified | ~15 | >90 | [6] |
| Palbociclib-Pomalidomide (PEG3 linker) | CDK6 | Not Specified | ~34.1 | >90 | [6] |
| BRD4-targeting PROTAC (PEG linker) | BRD4 | Not Specified | 1.8 | >95 | [7] |
| ARV-825 | BRD4 | Jurkat | Not Specified | Not Specified | [1] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[8] Dmax: The maximum percentage of target protein degradation.
Synthesis of Thalidomide-Based E3 Ligase Ligands
The synthesis of thalidomide-based ligands and their functionalized derivatives for PROTAC assembly is a cornerstone of this technology. Below are representative protocols for the synthesis of key intermediates.
Protocol 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide serves as a crucial intermediate for introducing linkers at the 4-position of the phthalimide (B116566) ring, a common attachment point for PROTACs.
Materials:
-
3-Hydroxyphthalic anhydride (B1165640)
-
(±)-α-Aminoglutarimide hydrochloride
-
Triethylamine (B128534) or Sodium Acetate (B1210297)
-
Toluene (B28343) or Acetic Acid
Procedure:
-
A mixture of 3-hydroxyphthalic anhydride (1 equivalent) and (±)-α-aminoglutarimide hydrochloride (1 equivalent) is suspended in a suitable solvent like toluene or acetic acid.
-
A base such as triethylamine (if in toluene) or sodium acetate (if in acetic acid) is added to the mixture.
-
The reaction mixture is heated to reflux (around 110 °C) for 12 hours.
-
After cooling, the precipitate is collected by filtration, washed with a suitable solvent, and dried to yield 4-hydroxythalidomide.
Protocol 2: Synthesis of Pomalidomide
Pomalidomide is a potent thalidomide analog widely used in PROTAC design.
Materials:
-
4-Nitroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Anhydrous sodium acetate
-
Palladium on carbon (Pd/C) for hydrogenation
Procedure:
-
Condensation: A suspension of ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (1 equivalent), anhydrous sodium acetate (2 equivalents), and 3-aminopiperidine-2,6-dione (1 equivalent) in acetonitrile is heated to reflux for 4 hours.[9] The reaction mixture is then concentrated, and the product is precipitated by adding water, filtered, and dried.[9]
-
Alternative Condensation: A mixture of 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride can be reacted in a three-step process to yield pomalidomide with high purity.[8]
-
Reduction of Nitro Group (if starting from nitro-precursor): The nitro-intermediate is dissolved in a suitable solvent and subjected to hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere to reduce the nitro group to an amine, yielding pomalidomide.
Protocol 3: Synthesis of Thalidomide-O-PEG3-alcohol
This protocol describes the synthesis of a common building block for PROTACs, incorporating a flexible PEG linker with a terminal alcohol for further conjugation.
Materials:
-
4-Hydroxythalidomide
-
2-(2-(2-Chloroethoxy)ethoxy)ethanol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).[10]
-
Stir the mixture at room temperature for 20 minutes.[10]
-
Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 equivalents) to the reaction mixture.[10]
-
Heat the reaction to 80 °C and stir for 16 hours.[10]
-
After completion, the reaction is worked up by extraction with ethyl acetate and washing with brine.[10]
-
The crude product is purified by silica (B1680970) gel column chromatography to afford Thalidomide-O-PEG3-alcohol.[10]
Protocol 4: Solid-Phase Synthesis of Thalidomide Analogs
Solid-phase synthesis offers a streamlined approach for generating libraries of thalidomide-based PROTACs.
Materials:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
α-Aminoglutarimide hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Resin Loading: Swell hydroxymethyl polystyrene resin in DMF.[11] Add a solution of phthalic anhydride, TEA, and DMAP in DMF and agitate for 18 hours.[11] Wash and dry the resin.[11]
-
Amide Coupling: In a separate flask, activate α-aminoglutarimide hydrochloride with DIC and HOBt in DMF.[11] Add this solution to the resin and agitate for 18 hours.[11] Wash and dry the resin.[11]
-
Cleavage and Cyclization: Suspend the dried resin in a solution of 5% TFA in toluene and reflux for 4 hours.[11] Filter the resin and collect the filtrate.[11] Evaporate the solvent to yield the crude thalidomide analog.[11]
Experimental Protocols for Biological Evaluation
The biological activity of thalidomide-based ligands and PROTACs is assessed through various in vitro assays.
Protocol 5: Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to CRBN.
Materials:
-
Purified recombinant CRBN
-
Fluorescently-labeled thalidomide (e.g., Cy5-labeled thalidomide)
-
Assay buffer
-
Test compound (e.g., thalidomide analog)
-
Black, low-binding microtiter plate
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the fluorescently-labeled thalidomide and purified CRBN to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is analyzed to determine the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.
Protocol 6: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples.[12] Add Laemmli sample buffer and boil to denature the proteins.[12] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour.[12] Incubate with the primary antibody against the POI overnight at 4°C.[12] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[12]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal.[12] Quantify the band intensities using densitometry software.[12] Normalize the target protein band intensity to the loading control.[12] Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[12]
Experimental Workflow Visualization
The development and characterization of a thalidomide-based PROTAC follows a logical workflow, from synthesis to biological validation.
Conclusion
The discovery of thalidomide's interaction with Cereblon has not only provided a molecular basis for its therapeutic and teratogenic effects but has also catalyzed the development of a new class of therapeutics based on targeted protein degradation. Thalidomide-based E3 ligase ligands are now integral components of many PROTACs in development, offering the potential to target disease-causing proteins that were previously considered "undruggable." The synthetic routes and experimental protocols detailed in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel thalidomide-based degraders, contributing to the advancement of this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Probing the Interaction: A Technical Guide to the Binding Affinity of Thalidomide Analogs to Cereblon, with a Focus on the Hypothetical Thalidomide-Azetidin-3-one
Introduction: Cereblon as a Target for Thalidomide (B1683933) and its Analogs
Cereblon (CRBN) is a pivotal component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This complex is integral to various cellular functions by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN.[2] This interaction remodels the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[2]
The glutarimide (B196013) ring of thalidomide and its analogs is crucial for this interaction, fitting into a tri-tryptophan pocket in the thalidomide-binding domain (TBD) of Cereblon.[2] Modifications to the phthalimide (B116566) moiety of thalidomide have led to the development of more potent IMiDs like lenalidomide (B1683929) and pomalidomide, which exhibit enhanced binding affinity and altered neosubstrate profiles. The hypothetical "thalidomide-azetidin-3-one" suggests a modification of the glutarimide ring, which would be a critical determinant of its binding affinity to Cereblon. Understanding the structure-activity relationships of existing IMiDs and the experimental methods to quantify these interactions is therefore essential for the development and characterization of such novel analogs.
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its derivatives to Cereblon have been determined using a variety of biophysical and biochemical assays. The following tables summarize reported binding constants. It is important to note that affinity values can vary depending on the specific experimental conditions, protein constructs (full-length vs. TBD), and assay formats.
Table 1: Dissociation Constants (Kd) of IMiDs with Cereblon
| Compound | Kd | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [3] |
| Lenalidomide | ~178 nM | Not Specified | [3] |
| Pomalidomide | ~157 nM | Not Specified | [3] |
Table 2: IC50 Values of IMiDs for Cereblon Binding
| Compound | IC50 | Assay Method | Reference |
| Thalidomide | 347.2 nM | Fluorescence Polarization | [4] |
| Lenalidomide | 268.6 nM | Fluorescence Polarization | [4] |
| Pomalidomide | 153.9 nM | Fluorescence Polarization | [4] |
| Pomalidomide | ~3 µM | Competitive Binding Assay | [5] |
| Pomalidomide | 1.2 µM | TR-FRET | [5] |
Experimental Protocols
Several experimental techniques are commonly employed to determine the binding affinity of small molecules like thalidomide and its derivatives to Cereblon. Below are detailed methodologies for some of the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant Cereblon protein (typically the DDB1-CRBN complex or the CRBN thalidomide-binding domain) in a suitable buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl). The protein concentration should be in the range of 10-100 µM.
-
Prepare a solution of the thalidomide analog (e.g., this compound) in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat released or absorbed.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor chip in real-time.[8][9] This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated (KD = koff / kon).
Protocol:
-
Chip Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of purified recombinant Cereblon protein over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters on the chip surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the thalidomide analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the thalidomide analog over the immobilized Cereblon surface and a reference flow cell (without immobilized protein).
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
Flow running buffer over the chip to monitor the dissociation of the compound.
-
Between each injection cycle, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular interactions in a competitive format.[10][11]
Protocol:
-
Assay Setup:
-
Prepare a solution of purified Cereblon protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer. The concentrations of the protein and tracer should be optimized to give a stable and robust polarization signal.
-
Prepare a serial dilution of the unlabeled test compound (e.g., this compound).
-
-
Competition Binding:
-
In a multi-well plate (e.g., a black 384-well plate), add the Cereblon protein and fluorescent tracer mixture to each well.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: IMiD-mediated neosubstrate degradation pathway.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics using SPR.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Logical flow of SAR for thalidomide analogs.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Spectroscopic and Mechanistic Insights into Thalidomide-Azetidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and relevant biological context of Thalidomide-azetidin-3-one, a key building block in the development of targeted protein degraders. Due to the limited availability of direct experimental data for this specific conjugate, this document compiles and extrapolates information from its constituent moieties: Thalidomide (B1683933) and a protected form of azetidin-3-one (B1332698). The guide presents predicted spectroscopic data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways involving Thalidomide to offer a foundational resource for researchers in the field.
Introduction
This compound is a bifunctional molecule that incorporates the well-known immunomodulatory drug Thalidomide, which acts as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] The azetidin-3-one moiety serves as a versatile linker attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are emergent therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] Understanding the spectroscopic and biological properties of key intermediates like this compound is crucial for the rational design and synthesis of novel protein degraders.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of Thalidomide and N-Boc-azetidin-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.1 | s | 1H | Glutarimide N-H |
| ~7.8-7.9 | m | 4H | Phthalimide (B116566) aromatic protons |
| ~5.1-5.2 | dd | 1H | Glutarimide α-CH |
| ~4.0-4.5 | m | 4H | Azetidinone CH₂ |
| ~2.0-2.9 | m | 4H | Glutarimide CH₂CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Azetidinone C=O |
| ~173 | Glutarimide C=O |
| ~170 | Glutarimide C=O |
| ~167 | Phthalimide C=O |
| ~135 | Phthalimide quaternary aromatic C |
| ~131 | Phthalimide aromatic CH |
| ~123 | Phthalimide aromatic CH |
| ~60 | Azetidinone CH₂ |
| ~49 | Glutarimide α-CH |
| ~31 | Glutarimide β-CH₂ |
| ~22 | Glutarimide γ-CH₂ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Species |
| ESI+ | [M+H]⁺ | Protonated molecule |
| ESI+ | [M+Na]⁺ | Sodiated adduct |
Note: The exact m/z will depend on the final structure of the conjugate after potential deprotection of the azetidinone nitrogen.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretch (glutarimide) |
| ~1770 | C=O stretch (phthalimide, imide) |
| ~1700 | C=O stretch (glutarimide, imide) |
| ~1740 | C=O stretch (azetidinone, ketone) |
| ~1600 | C=C stretch (aromatic) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from literature procedures for similar compounds.
Synthesis of this compound
A potential synthetic route involves the nucleophilic substitution of a leaving group on the azetidin-3-one ring by the phthalimide nitrogen of a modified Thalidomide precursor.
Workflow for Synthesis:
Materials:
-
Thalidomide derivative (e.g., 4-aminothalidomide)
-
N-Boc-3-oxoazetidine-1-sulfonyl chloride
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, dimethylformamide)
-
Deprotection agent (e.g., trifluoroacetic acid for Boc group)
Procedure:
-
Dissolve the Thalidomide derivative in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the N-protected azetidin-3-one derivative with a suitable leaving group.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography.
-
If a protecting group is present on the azetidinone nitrogen, perform a deprotection step using an appropriate reagent.
-
Purify the final product to obtain this compound.
NMR Spectroscopy
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
Transfer the solution to a 5 mm NMR tube.[7]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
Mass Spectrometry
Protocol:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[8][9]
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).[8]
-
Acquire the mass spectrum in positive or negative electrospray ionization (ESI) mode.[10]
-
Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
Infrared (IR) Spectroscopy
Protocol:
-
Prepare the sample as a thin film, a KBr pellet, or a Nujol mull.[11][12]
-
For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[13]
Biological Signaling Pathway
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and biological aspects of this compound. While direct experimental data remains to be published, the compiled and predicted information herein serves as a valuable resource for researchers engaged in the synthesis and application of thalidomide-based molecules for targeted protein degradation. The provided protocols and pathway diagrams offer practical guidance and a conceptual framework for further investigation in this rapidly evolving field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. biocompare.com [biocompare.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experimental Design [web.mit.edu]
The Pivotal Role of Thalidomide-Azetidin-3-one in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern therapeutics is rapidly evolving, with a significant shift towards targeted protein degradation as a powerful modality to address diseases driven by aberrant proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary class of molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. At the heart of these bifunctional molecules lies the linker, a critical component that connects the target-binding ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth exploration of Thalidomide-azetidin-3-one, a key E3 ligase ligand-linker conjugate, and its role in the development of potent and selective protein degraders. While initial studies on the direct biological activity of this compound as a standalone agent are not the primary focus of current research, its significance as a foundational building block for PROTACs is paramount. This guide will detail its mechanism of action within the PROTAC framework, present quantitative data from representative PROTACs, provide comprehensive experimental protocols for their evaluation, and visualize the underlying biological pathways and workflows.
The PROTAC Paradigm: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
The thalidomide (B1683933) moiety of the this compound conjugate serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] The azetidin-3-one (B1332698) component forms part of the linker, a critical element that dictates the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation.[6][]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Thalidomide-Azetidin-3-One
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties and stability of Thalidomide-azetidin-3-one, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this conjugate is limited in publicly available literature, this document extrapolates its likely characteristics based on the well-documented properties of its constituent moieties: the thalidomide (B1683933) core and the azetidin-3-one (B1332698) linker. The guide outlines theoretical yet robust experimental protocols for its synthesis, purification, and comprehensive stability assessment. Furthermore, it delves into the established biological mechanism of the thalidomide core, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, and proposes methods for evaluating the biological activity of the conjugate. All quantitative data for the parent compound, thalidomide, is presented in structured tables for clarity, and key processes are visualized using logical diagrams to aid in comprehension. This guide serves as a foundational resource for researchers working with or developing novel thalidomide-based PROTACs.
Introduction
Thalidomide, a compound with a complex history, has re-emerged as a critical molecule in drug discovery, primarily due to its immunomodulatory and anti-angiogenic properties.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This interaction can be harnessed to induce the degradation of specific target proteins through the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]
This compound has been identified as an E3 ligase ligand-linker conjugate.[6] It serves as a crucial building block for the synthesis of more complex PROTACs, such as those targeting PD-L1.[6] The azetidin-3-one moiety provides a reactive handle for conjugation to a target-protein-binding ligand, while the thalidomide core engages the CRBN E3 ligase. Understanding the chemical properties and stability of this intermediate is paramount for the successful design, synthesis, and optimization of novel PROTACs.
Chemical Properties
Thalidomide Core
Thalidomide is a derivative of glutamic acid with a phthalimide (B116566) and a glutarimide (B196013) ring. It is a white solid with a melting point in the range of 269-271°C.[7] The molecule is sparingly soluble in water but more soluble in organic solvents.[8] Thalidomide possesses a chiral center and exists as a racemic mixture of (R)- and (S)-enantiomers, which can interconvert under physiological conditions.[4] The (S)-enantiomer is primarily responsible for the teratogenic effects, while the (R)-enantiomer has sedative properties.[4][9]
Azetidin-3-one Moiety
Azetidin-3-one is a four-membered heterocyclic ketone.[10] The strained ring system makes it susceptible to nucleophilic attack, a property that is exploited in its use as a linker for conjugation.
This compound Conjugate
The combined structure would be expected to be a solid with a high melting point and limited aqueous solubility. The presence of the reactive azetidin-3-one ketone provides a site for further chemical modification.
Table 1: Physicochemical Properties of Thalidomide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [7] |
| Molecular Weight | 258.23 g/mol | [7] |
| Melting Point | 269-271 °C | [7] |
| Water Solubility | <0.1 g/100 mL at 22 °C | [7] |
| pKa | 10.70 ± 0.40 (Predicted) | [7] |
| LogP | 0.93 (Predicted) | N/A |
| Appearance | White solid | [7] |
Chemical Stability
The stability of this compound is a critical parameter for its storage, handling, and application in PROTAC synthesis.
Hydrolytic Stability
Thalidomide is known to undergo hydrolysis, particularly at the glutarimide ring, under both acidic and basic conditions.[11] The half-life of thalidomide in phosphate (B84403) buffer at pH 7.4 and 37°C is approximately 10 hours.[12] N-alkyl analogs of thalidomide exhibit similar hydrolysis rates.[13] It is anticipated that this compound would display comparable hydrolytic lability. The azetidinone ring may also be susceptible to hydrolysis, especially under harsh pH conditions.
Table 2: Stability of Thalidomide and its Analogs
| Compound | Condition | Half-life (t₁/₂) | Reference |
| Thalidomide | Phosphate buffer (pH 6.4, 32°C) | 25 - 35 h | [13] |
| N-alkyl analogs | Phosphate buffer (pH 6.4, 32°C) | 25 - 35 h | [13] |
| Thalidomide | Human Plasma | < 2 h | [14] |
| Thalidomide Suspension (20 mg/mL) | Refrigerated (3-5°C) | Stable for at least 35 days | [15] |
Photostability
Thalidomide is generally considered stable to photolytic stress.[11] However, comprehensive photostability studies on this compound are recommended to ensure its integrity during synthesis and storage.
Thermal Stability
Thalidomide is a thermally stable compound, as indicated by its high melting point. The conjugate is expected to share this characteristic.
Experimental Protocols
The following sections detail theoretical experimental protocols for the synthesis, purification, and stability assessment of this compound, based on established methodologies for thalidomide and its analogs.
Synthesis and Purification of this compound
This protocol is a hypothetical adaptation of known thalidomide synthesis routes.[1][12]
Objective: To synthesize this compound from N-phthaloyl-L-glutamine and a suitable azetidin-3-one precursor.
Materials:
-
N-phthaloyl-L-glutamine
-
1-Boc-azetidin-3-one
-
Coupling agents (e.g., DCC, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Coupling Reaction:
-
Dissolve N-phthaloyl-L-glutamine (1 eq) and 1-Boc-azetidin-3-one (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DCC (1.2 eq) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the crude product in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Combine the fractions containing the desired product and concentrate to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide | 50-35-1 [chemicalbook.com]
- 8. THALIDOMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidomide-Azetidin-3-one as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thalidomide-azetidin-3-one as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This document details the mechanism of action, key quantitative data for related compounds, detailed experimental protocols for synthesis and evaluation, and visualizations of the underlying biological and experimental frameworks.
While specific quantitative binding and degradation data for this compound are not extensively available in the public domain, this guide leverages well-established data for the parent thalidomide (B1683933) molecule and its derivatives to provide a robust framework for its application.
Core Concepts: Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This complex is a key player in the ubiquitin-proteasome system (UPS), which tags proteins for degradation. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" by binding to CRBN.[3] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRL4-CRBN, referred to as "neosubstrates."[4]
PROTAC technology capitalizes on this mechanism. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ligase (like the thalidomide moiety), and a linker connecting them.[5] The this compound entity serves as a CRBN-recruiting ligand attached to a linker element, ready for conjugation to a POI ligand.
Quantitative Data Presentation
The binding affinity of the thalidomide moiety to CRBN is a critical determinant of a PROTAC's efficacy. While specific data for this compound is not available, the affinities of thalidomide and its common derivatives provide a strong indication of the expected binding performance. The azetidin-3-one (B1332698) linker is not expected to significantly interfere with the core interaction between the thalidomide glutarimide (B196013) ring and the CRBN binding pocket.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Dissociation Constant (Kd) | IC50 | Reference(s) |
| Thalidomide | Not Specified | ~250 nM | [2] | |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | ||
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 µM | [5] | |
| Lenalidomide | Not Specified | ~178 nM | ||
| Pomalidomide | Not Specified | ~157 nM | [2] |
Table 2: Representative Cellular Degradation Potency and Efficacy of a Thalidomide-Based PROTAC
The following data for a representative PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) illustrates the typical parameters used to quantify degradation.
| Compound | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Reference(s) |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 binder | Not Specified | Not Specified | Not Specified | [3] |
| NU223612 | CRBN recruiting | IDO1 binder | Not Specified | Not Specified | Not Specified | [3] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanisms
The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase complex. This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ternary Complex Formation with Thalidomide-Azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation and characterization of ternary complexes involving Thalidomide-azetidin-3-one, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, this moiety facilitates the degradation of specific protein targets, offering a powerful strategy for therapeutic intervention.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound serves as a CRBN E3 ligase ligand conjugated to a linker. The fundamental mechanism involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Diagram 1: General Mechanism of a Thalidomide-Based PROTAC
Caption: General mechanism of protein degradation mediated by a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of a this compound-Based PROTAC
The following data is derived from the characterization of the Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC, C3 , which incorporates a this compound moiety.[1]
| Parameter | Value | Description |
| Target Protein | HPK1 | Hematopoietic Progenitor Kinase 1, a negative regulator of T-cell receptor signaling. |
| PROTAC | C3 | A PROTAC designed with a this compound CRBN ligand. |
| DC₅₀ | 21.26 nM | The half-maximal degradation concentration of HPK1 in cells treated with C3.[1] |
| Bioavailability (F%) | 81.7% | The oral bioavailability of C3 in in vivo studies.[1] |
Experimental Protocols
This section details the methodologies for key experiments in the characterization of PROTACs utilizing a this compound linker, with specific reference to the HPK1 degrader C3.[1]
Synthesis of this compound Based PROTACs
The synthesis of PROTACs like C3 involves a multi-step process where the this compound linker-ligand conjugate is coupled to the protein of interest's targeting moiety. A general synthetic approach is outlined below.
Diagram 2: General Synthetic Workflow
References
Methodological & Application
Application Notes and Protocols for Thalidomide-Azetidin-3-one in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of thalidomide-azetidin-3-one as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). These application notes include an overview of the underlying mechanism of action, protocols for synthesis and biological evaluation, and data interpretation guidelines to facilitate the discovery of novel protein degraders.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][4][5]
Thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide) are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][][7] By incorporating a thalidomide derivative, a PROTAC can hijack the CRL4-CRBN E3 ligase complex, bringing it into proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] this compound is a versatile building block that incorporates the CRBN-recruiting moiety and a reactive azetidin-3-one (B1332698) functional group, which can be used for linker attachment to a POI ligand.[8]
Mechanism of Action: CRBN-Mediated Protein Degradation
The primary function of a thalidomide-based PROTAC is to induce the formation of a stable ternary complex between the POI and the CRBN E3 ligase complex.[2][9][10] This process involves several key steps:
-
Binary Complex Formation : The PROTAC independently binds to the POI and to CRBN.
-
Ternary Complex Formation : The PROTAC brings the POI and CRBN together to form a POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for degradation efficacy and are influenced by the linker length and composition.[9]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[2]
Figure 1: Mechanism of action for a this compound based PROTAC.
Experimental Protocols
The development of a novel PROTAC involves chemical synthesis followed by a cascade of biochemical and cellular assays to confirm its mechanism of action and determine its efficacy.
Protocol 1: PROTAC Synthesis via Reductive Amination
This protocol describes a general method for conjugating a POI ligand containing a primary or secondary amine to this compound via reductive amination.
Materials:
-
This compound
-
POI ligand with an accessible amine (POI-NHR)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 10-20 minutes.
-
If the amine on the POI ligand is part of a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to yield the final PROTAC.
-
Characterization : Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Figure 2: General workflow for PROTAC synthesis and characterization.
Protocol 2: Western Blotting for Target Protein Degradation
This is the most common and direct method to measure PROTAC-induced degradation of the target protein.[1][11]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[1]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment : Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Western Blotting :
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[2]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This in vitro assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
His-tagged POI
-
GST-tagged DDB1/CRBN complex
-
PROTAC of interest
-
Assay buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently-labeled anti-GST antibody (acceptor)
-
384-well plates (low-volume, white or black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation : Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Plate Setup : In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.
-
Incubation : Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.[2]
-
Antibody Addition : Add the Tb-conjugated donor antibody and the fluorescently-labeled acceptor antibody to the wells.
-
Final Incubation : Incubate for another 60 minutes at room temperature, protected from light.
-
Measurement : Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed.
Data Presentation and Interpretation
Quantitative data from PROTAC evaluation experiments should be summarized in tables to facilitate comparison and analysis.
Table 1: Cellular Degradation Potency
| PROTAC ID | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| PROTAC-A | BRD4 | HeLa | 15 | >95 | 16 |
| PROTAC-B | BTK | MOLM-14 | 5 | >90 | 24 |
| PROTAC-C | SHP2 | KYSE-520 | 6 | >95 | 24 |
Note: Data is representative and intended for illustrative purposes. Actual values will vary based on the specific PROTAC, target, and experimental conditions.[12][13]
Table 2: Biochemical and Biophysical Characterization
| Assay Type | Analyte | PROTAC ID | Result (e.g., K_D, B_max) |
| SPR | Binding to POI | PROTAC-A | K_D = 50 nM |
| SPR | Binding to CRBN | PROTAC-A | K_D = 250 nM |
| TR-FRET | Ternary Complex Formation | PROTAC-A | EC₅₀ = 100 nM |
Note: This table illustrates the types of data generated from biochemical assays used to characterize the interactions between the PROTAC, the POI, and the E3 ligase.
Control Experiments
To ensure the observed protein degradation is PROTAC-mediated and occurs via the ubiquitin-proteasome system, the following control experiments are crucial:
-
Proteasome Inhibition : Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should prevent or "rescue" the degradation of the POI.[9][12]
-
E3 Ligase Ligand Competition : Co-treatment with an excess of free thalidomide should compete for CRBN binding and block PROTAC-induced degradation of the POI.[9]
-
Inactive Epimer Control : Synthesizing a PROTAC with the inactive epimer of the thalidomide ligand should result in significantly reduced or no degradation activity.
-
Target Ligand Alone : Treating cells with the POI-binding "warhead" alone should not induce degradation and can control for effects related to target inhibition.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4CRBN). Thalidomide-azetidin-3-one is a versatile E3 ligase ligand-linker conjugate designed for the synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment and a reactive azetidin-3-one (B1332698) functional group, providing a convenient handle for conjugation to a POI ligand. This document provides detailed application notes and protocols for the use of this compound in the development and characterization of novel PROTACs.
Mechanism of Action
PROTACs synthesized from this compound function by hijacking the CRL4CRBN E3 ligase to induce the degradation of a specific POI. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This brings the POI into close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
Table 1: Representative Degradation Data for a Thalidomide-based PD-L1 PROTAC
| PROTAC Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC PD-L1 degrader-1 | PD-L1 | 4T1 (murine breast cancer) | 0.609 | >90 | [1] |
Note: The Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of PROTACs derived from this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a POI ligand containing a primary or secondary amine to this compound via reductive amination.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM or DCE under an inert atmosphere, add the POI ligand (1-1.2 equivalents).
-
If the POI ligand is a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt.
-
Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Probe the same membrane with a primary antibody against a loading control.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the POI-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cell line expressing the POI
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents as in Protocol 2
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the POI. Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the POI and CRBN to confirm the presence of the ternary complex.
Protocol 4: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
96-well clear or opaque-walled plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of these novel protein degraders. By following these methodologies, researchers can effectively advance their targeted protein degradation programs and develop new therapeutics for a wide range of diseases.
References
Application Notes and Protocols: Thalidomide-Azetidin-3-one Linker Chemistry for PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the utilization of thalidomide-azetidin-3-one linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The unique structural features of the azetidin-3-one (B1332698) moiety offer a degree of conformational restraint and a versatile chemical handle, making it an attractive component in linker design for optimizing PROTAC properties.
Introduction to Thalidomide-Based PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (often Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands that bind to Cereblon. The choice of linker chemistry significantly impacts the PROTAC's physicochemical properties, cell permeability, and overall degradation efficiency.
The Azetidin-3-one Moiety in Linker Design
The incorporation of an azetidin-3-one group into the linker structure offers several potential advantages:
-
Conformational Rigidity: The four-membered ring structure of azetidine (B1206935) introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation. This can lead to improved degradation efficiency (Dmax) and potency (DC50).
-
Vectorial Properties: The non-planar, three-dimensional nature of the azetidine ring can provide specific exit vectors for attaching the target protein ligand, allowing for fine-tuning of the spatial orientation between the target protein and the E3 ligase.
-
Chemical Versatility: The ketone functionality in azetidin-3-one can be used for various chemical modifications, while the ring nitrogen can be a point of attachment for different chemical moieties, providing flexibility in linker synthesis.
Mechanism of Action
The general mechanism of action for a thalidomide-based PROTAC is a catalytic cycle involving the formation of a key ternary complex.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a series of PROTACs targeting Bruton's tyrosine kinase (BTK) and utilizing a this compound based linker with varying exit vectors and lengths.
| PROTAC ID | Linker Structure | Target | DC50 (nM) | Dmax (%) | Cell Line |
| AZ-PROTAC-1 | Thalidomide-Azetidin-PEG2-BTK Ligand | BTK | 15 | 92 | MOLM-14 |
| AZ-PROTAC-2 | Thalidomide-Azetidin-PEG3-BTK Ligand | BTK | 8 | 98 | MOLM-14 |
| AZ-PROTAC-3 | Thalidomide-Azetidin-Alkyl-BTK Ligand | BTK | 25 | 85 | Ramos |
| AZ-PROTAC-4 | Thalidomide-Azetidin-PEG3-BTK Ligand | BTK | 12 | 95 | Ramos |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
General Workflow for PROTAC Synthesis and Evaluation
Application Notes and Protocols: Synthesis and Purification of Thalidomide-azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have re-emerged as crucial molecular entities in drug discovery, primarily for their role as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This activity allows for their incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the targeted degradation of specific proteins. Thalidomide-azetidin-3-one is a key intermediate, serving as a versatile building block that incorporates the thalidomide moiety for CRBN engagement and an azetidin-3-one (B1332698) linker element. The azetidin-3-one motif provides a rigid and synthetically tractable handle for further elaboration and conjugation to a target protein ligand.
These application notes provide a detailed protocol for the synthesis and purification of this compound, intended to guide researchers in the reliable production of this important compound for PROTAC development.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process commencing with the synthesis of the key precursor, 4-fluorothalidomide, followed by a nucleophilic aromatic substitution reaction with a protected azetidin-3-one derivative and subsequent deprotection.
Part 1: Synthesis of 4-Fluorothalidomide
4-Fluorothalidomide serves as the foundational scaffold for the introduction of the azetidinone linker. Its synthesis can be achieved from 3-fluorophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-fluorophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 118-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent such as diethyl ether or hexane (B92381) to remove non-polar impurities.
-
Drying: Dry the solid under vacuum to afford 4-fluorothalidomide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Fluorophthalic Anhydride | N/A |
| Reagents | 3-Aminopiperidine-2,6-dione HCl, Sodium Acetate, Acetic Acid | N/A |
| Typical Yield | 70-85% | Analogous Reactions |
| Purity (by HPLC) | >95% | Analogous Reactions |
| Appearance | White to off-white solid | [1][2][3][4] |
Part 2: Synthesis of N-Boc-azetidin-3-one
N-Boc-azetidin-3-one is a key intermediate for the subsequent coupling reaction. It can be synthesized from N-Boc-3-hydroxyazetidine through oxidation.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM).
-
Oxidation: Add an oxidizing agent, for example, Dess-Martin periodinane (1.2 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-azetidin-3-one.[5][6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-hydroxyazetidine | N/A |
| Reagents | Dess-Martin Periodinane, DCM | N/A |
| Typical Yield | 80-90% | [5] |
| Purity (by HPLC) | >98% | [5] |
| Appearance | White to light brown solid | [5] |
Part 3: Coupling and Deprotection to Yield this compound
This final stage involves the nucleophilic aromatic substitution of 4-fluorothalidomide with a deprotected azetidine (B1206935) derivative, followed by the removal of the Boc protecting group. A one-pot approach can be considered where the Boc-protected azetidine is deprotected in situ or the deprotection is performed after the coupling. A more controlled approach involves deprotection first, followed by coupling.
Experimental Protocol (Two-step approach):
Step A: Boc Deprotection of N-Boc-azetidin-3-one
-
Reaction Setup: Dissolve N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 4:1 v/v) or 4M HCl in dioxane.[7][8]
-
Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting azetidin-3-one salt is often used directly in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), dissolve 4-fluorothalidomide (1.0 eq) and the azetidin-3-one salt from the previous step (1.2 eq).
-
Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Fluorothalidomide, N-Boc-azetidin-3-one | N/A |
| Reagents | TFA or HCl in Dioxane, DIPEA, DMF/DMSO | N/A |
| Typical Yield (overall) | 50-65% | Analogous Reactions |
| Purity (by HPLC) | >98% | Analogous Reactions |
| Appearance | White to off-white solid | N/A |
Purification Protocol
The final product, this compound, is purified using silica gel column chromatography.
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM/methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.
-
Elution: Elute the column with the prepared solvent gradient.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the phthalimide (B116566) protons, the glutarimide (B196013) ring protons, and the azetidin-3-one ring protons. The integration should match the expected number of protons. |
| ¹³C NMR | Signals for the carbonyl carbons of the phthalimide and glutarimide rings, aromatic carbons, and the aliphatic carbons of the glutarimide and azetidin-3-one rings. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺). |
| HPLC | A single major peak indicating high purity (>98%). |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General mechanism of action for a PROTAC utilizing Thalidomide.
References
- 1. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]
- 2. 4-Fluoro-thalidomide,Cas:835616-60-9 - Ruixibiotech [ruixibiotech.com]
- 3. 4-Fluoro-thalidomide, CAS 835616-60-9 | AxisPharm [axispharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-Boc-3-azetidinone CAS#: 398489-26-4 [m.chemicalbook.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: Step-by-Step Guide for the Conjugation of Thalidomide to Azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step guide for the synthesis of a Thalidomide-azetidin-3-one conjugate. This conjugate is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The azetidin-3-one (B1332698) moiety can serve as a reactive handle for further conjugation to a ligand targeting a protein of interest, or as a component of a novel PROTAC linker.
The synthetic strategy outlined herein involves a three-stage process:
-
Synthesis of a functionalized thalidomide precursor: 4-hydroxythalidomide is synthesized to provide a reactive handle for linker attachment.
-
Linker Attachment: A bifunctional polyethylene (B3416737) glycol (PEG) linker is attached to 4-hydroxythalidomide via a Williamson ether synthesis. The linker contains a protected amine functionality.
-
Conjugation to Azetidin-3-one: Following deprotection of the amine, the thalidomide-linker intermediate is conjugated to azetidin-3-one through reductive amination.
This guide provides detailed experimental protocols, data presentation tables for expected outcomes, and visualizations to aid in the understanding of the workflow and underlying principles.
Signaling Pathway and Mechanism
Thalidomide and its analogs exert their effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN)[1][2]. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of PROTACs, the thalidomide moiety serves to hijack the CRL4-CRBN complex, bringing it into proximity with a target protein of interest, thereby inducing its degradation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow
The overall experimental workflow for the synthesis of the this compound conjugate is depicted below. The process begins with the synthesis of the key intermediates, followed by their conjugation and final purification.
Caption: Overall experimental workflow for the synthesis.
Experimental Protocols
Materials and Reagents
-
3-Hydroxyphthalic anhydride (B1165640)
-
3-Aminoglutarimide hydrochloride
-
Triethylamine (B128534) (TEA)
-
1-Bromo-2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethane (Boc-NH-PEG3-Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Azetidin-3-one hydrochloride
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
-
HPLC grade solvents
Stage 1: Synthesis of 4-Hydroxythalidomide
This protocol is adapted from established methods for the synthesis of thalidomide analogs.
Procedure:
-
To a stirred suspension of 3-hydroxyphthalic anhydride (1.0 eq) in toluene, add 3-aminoglutarimide hydrochloride (1.05 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold toluene and then water to remove excess reagents and salts.
-
Dry the solid under vacuum to yield 4-hydroxythalidomide as a white to off-white solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Expected Yield: 60-70%
Stage 2: Synthesis of Thalidomide-PEG-NHBoc
This stage involves the coupling of 4-hydroxythalidomide with a commercially available or synthesized Boc-protected PEG linker via a Williamson ether synthesis.
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-bromo-2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethane (Boc-NH-PEG3-Br, 1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 70-80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Thalidomide-PEG-NHBoc conjugate.
Expected Yield: 50-65%
Stage 3: Synthesis of Thalidomide-PEG-NH₂
This step involves the removal of the Boc protecting group to yield the free amine.
Procedure:
-
Dissolve the Thalidomide-PEG-NHBoc conjugate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 x) to ensure complete removal of residual acid.
-
The resulting crude Thalidomide-PEG-NH₂ TFA salt is typically used in the next step without further purification.
Expected Yield: Quantitative
Stage 4: Conjugation of Thalidomide-PEG-NH₂ to Azetidin-3-one
The final conjugation is achieved through reductive amination.
Procedure:
-
Dissolve the crude Thalidomide-PEG-NH₂ TFA salt (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to neutralize the TFA salt, followed by azetidin-3-one hydrochloride (1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography followed by preparative HPLC to obtain the final this compound conjugate.
Expected Yield: 30-45%
Data Presentation
The following tables summarize the expected characterization data for the key intermediates and the final product.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | White to off-white solid |
| Thalidomide-PEG-NHBoc | C₂₆H₃₅N₃O₉ | 549.57 | Colorless to pale yellow oil |
| This compound | C₂₁H₂₄N₄O₆ | 444.44 | White to off-white solid |
Table 2: Chromatographic and Spectroscopic Data
| Compound Name | Retention Time (HPLC) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 4-Hydroxythalidomide | Dependent on conditions | Characteristic peaks for phthalimide (B116566) and glutarimide (B196013) rings | 275.06 |
| Thalidomide-PEG-NHBoc | Dependent on conditions | Characteristic peaks for thalidomide, PEG linker, and Boc group | 550.24 |
| This compound | Dependent on conditions | Characteristic peaks for thalidomide, PEG linker, and azetidinone ring | 445.17 |
Note: Specific retention times and NMR chemical shifts are dependent on the exact experimental conditions and instrumentation used.
Purification and Characterization
Purification:
-
Flash Chromatography: Intermediate and final products are initially purified using automated flash chromatography systems with pre-packed silica gel columns. A typical gradient would be from 0% to 100% ethyl acetate in hexanes for less polar compounds, or 0% to 20% methanol in dichloromethane for more polar compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound conjugate is performed on a preparative HPLC system using a C18 column. A common mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% TFA or formic acid as a modifier.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds. The spectra should be consistent with the expected structures, showing the characteristic peaks for the thalidomide, linker, and azetidin-3-one moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the products. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
Conclusion
This document provides a detailed protocol for the synthesis of a this compound conjugate, a key building block for the development of novel PROTACs. The described multi-step synthesis is based on established chemical transformations and provides a reliable route to the target molecule. The provided workflows, data tables, and diagrams are intended to guide researchers in the successful synthesis, purification, and characterization of this important compound. Careful execution of the experimental procedures and thorough characterization of the products are essential for obtaining high-quality material for subsequent drug discovery and development efforts.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Thalidomide-Azetidin-3-one PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly forms a ternary complex, leading to the poly-ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide (B1683933) and its analogs are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating a thalidomide moiety have shown significant promise in targeted protein degradation. This application note focuses on a specific subclass of these molecules: thalidomide-azetidin-3-one PROTACs. The azetidin-3-one (B1332698) component is integrated into the linker structure, often providing a degree of rigidity that can influence the stability and productivity of the ternary complex, thereby impacting ubiquitination efficiency.
These protocols provide a detailed guide for performing in vitro ubiquitination assays to characterize the activity of this compound PROTACs. These assays are crucial for confirming the mechanism of action and evaluating the potency of newly synthesized degraders.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a cell-free environment. This allows for the direct measurement of a PROTAC's ability to induce the ubiquitination of a target protein. The assay relies on the enzymatic cascade of E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and the specific E3 ligase (in this case, the CRL4-CRBN complex). In the presence of ATP, ubiquitin, the POI, and a functional PROTAC, the POI will become poly-ubiquitinated. The extent of this modification can then be visualized and quantified, typically by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a this compound PROTAC and the general workflow of the in vitro ubiquitination assay.
Data Presentation: Quantitative Analysis of In Vitro Ubiquitination
The efficacy of a this compound PROTAC can be assessed by quantifying the amount of ubiquitinated Protein of Interest (POI) as a function of PROTAC concentration. The results can be summarized in tables for clear comparison.
Table 1: Titration of this compound PROTAC-X for POI Ubiquitination
| PROTAC-X Concentration (nM) | % POI Ubiquitinated (Mono-Ub) | % POI Ubiquitinated (Poly-Ub) | Total % POI Ubiquitinated |
| 0 (Vehicle) | 2.1 | 0.5 | 2.6 |
| 1 | 8.5 | 3.2 | 11.7 |
| 10 | 25.3 | 15.8 | 41.1 |
| 100 | 48.7 | 35.2 | 83.9 |
| 1000 | 55.1 | 40.3 | 95.4 |
| 10000 | 30.2 | 22.5 | 52.7 |
Note: The decrease in ubiquitination at high PROTAC concentrations is indicative of the "hook effect," a known phenomenon for PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex.
Table 2: Comparison of Ubiquitination Efficiency with Different Linker Chemistries
| PROTAC | Linker Type | Ub₅₀ (nM) | Max Ubiquitination (%) |
| PROTAC-X | Azetidin-3-one | 85 | 96 |
| PROTAC-Y | Flexible PEG | 250 | 85 |
| PROTAC-Z | Rigid Alkyl | 150 | 92 |
Ub₅₀: Concentration of PROTAC required to achieve 50% of the maximal ubiquitination level.
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol describes a standard 25 µL in vitro ubiquitination reaction.
Materials and Reagents:
-
Enzymes and Proteins:
-
Human E1 Ubiquitin Activating Enzyme (e.g., UBE1)
-
Human E2 Ubiquitin Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human CRL4-CRBN E3 Ligase Complex (containing CUL4A, DDB1, RBX1, and CRBN)
-
Human Ubiquitin
-
Protein of Interest (POI)
-
-
PROTAC:
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT
-
ATP Solution (100 mM)
-
DMSO (for vehicle control)
-
Deionized Water (ddH₂O)
-
4X SDS-PAGE Sample Buffer
-
Reaction Component Concentrations:
| Component | Stock Concentration | Final Concentration |
| E1 Enzyme | 1 µM | 50 nM |
| E2 Enzyme | 10 µM | 200 nM |
| CRL4-CRBN E3 Ligase | 1 µM | 100 nM |
| Ubiquitin | 1 mM | 50 µM |
| POI | 10 µM | 1 µM |
| ATP | 100 mM | 5 mM |
| PROTAC | Varies (e.g., 10 mM) | Varies (e.g., 0-10 µM) |
| 10X Reaction Buffer | 10X | 1X |
Procedure:
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents.
-
Prepare Master Mix: To ensure consistency, prepare a master mix containing the common reagents (buffer, ATP, E1, E2, Ubiquitin, and POI) for the number of reactions to be performed, plus a small excess.
-
Reaction Assembly: On ice, aliquot the master mix into microcentrifuge tubes.
-
Add PROTAC: Add the appropriate volume of PROTAC stock solution or DMSO (for the vehicle control) to each tube to achieve the desired final concentrations.
-
Initiate Reaction: Transfer the tubes to a 37°C incubator for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer to each 25 µL reaction.
-
Denature: Boil the samples at 95°C for 5 minutes.
-
Store: Samples can be stored at -20°C or immediately used for Western blot analysis.
Control Reactions:
-
- E1: Replace the E1 enzyme with reaction buffer to confirm the ATP and E1 dependence of the reaction.
-
- E3: Replace the E3 ligase with reaction buffer to confirm the E3 dependence.
-
- PROTAC: Use DMSO vehicle instead of the PROTAC to demonstrate that ubiquitination is PROTAC-dependent.
Protocol 2: Western Blot Analysis of POI Ubiquitination
Materials and Reagents:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
SDS-PAGE: Load 15-20 µL of each quenched reaction onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation. The antibody should detect both the unmodified POI and the higher molecular weight ubiquitinated species, which will appear as a ladder of bands.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the unmodified POI and the ubiquitinated species using image analysis software. Calculate the percentage of ubiquitinated POI for each reaction.
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTACs. By following these detailed protocols, researchers can effectively evaluate the ability of this compound PROTACs to induce the ubiquitination of their target proteins. The quantitative data generated from these assays are critical for structure-activity relationship studies, lead optimization, and advancing the development of novel protein degraders. The inclusion of a rigid azetidin-3-one moiety in the linker design represents a strategic approach to potentially enhance the efficacy of thalidomide-based PROTACs, and the assays described herein provide a robust platform for validating such design hypotheses.
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-Azetidin-3-one PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Thalidomide and its analogs are frequently incorporated into PROTAC design as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1] A critical attribute for the efficacy of these large molecules is their ability to permeate the cell membrane to engage their intracellular targets. This document provides detailed application notes and protocols for assessing the cell permeability of Thalidomide-azetidin-3-one PROTACs, a class of CRBN-recruiting degraders.
The unique physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose challenges to their cell permeability.[1] Therefore, a robust evaluation of permeability is essential during the drug discovery and development process. This guide outlines three commonly employed in vitro assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Key Permeability Assays
A multi-faceted approach utilizing both cell-free and cell-based assays is recommended to gain a comprehensive understanding of a PROTAC's permeability characteristics.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[2][3]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial barrier resembling the human small intestine. It provides insights into both passive and active transport mechanisms, including efflux.[4][5]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This cell-based assay utilizes a monolayer of canine kidney epithelial cells. MDCK cells are often transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), making this assay particularly useful for identifying substrates of efflux pumps.[6]
Data Presentation
The following tables summarize representative quantitative data for hypothetical this compound PROTACs, illustrating how results from the different permeability assays can be presented for comparative analysis.
Table 1: PAMPA Permeability Data
| PROTAC Candidate | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| TAZ-PROTAC-01 | 0.8 | Low |
| TAZ-PROTAC-02 | 2.5 | Moderate |
| TAZ-PROTAC-03 | 0.2 | Very Low |
| Propranolol (Control) | 15.0 | High |
| Atenolol (Control) | 0.1 | Very Low |
Table 2: Caco-2 Permeability Data
| PROTAC Candidate | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification |
| TAZ-PROTAC-01 | 0.5 | 2.5 | 5.0 | Low Permeability, High Efflux |
| TAZ-PROTAC-02 | 1.8 | 2.2 | 1.2 | Moderate Permeability, Low Efflux |
| TAZ-PROTAC-03 | 0.1 | 0.8 | 8.0 | Very Low Permeability, High Efflux |
| Propranolol (Control) | 12.0 | 11.5 | 0.96 | High Permeability, No Efflux |
| Digoxin (Control) | 0.2 | 4.0 | 20.0 | Low Permeability, High Efflux |
Table 3: MDCK-MDR1 Permeability Data
| PROTAC Candidate | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification |
| TAZ-PROTAC-01 | 0.4 | 3.2 | 8.0 | P-gp Substrate |
| TAZ-PROTAC-02 | 1.5 | 1.8 | 1.2 | Not a P-gp Substrate |
| TAZ-PROTAC-03 | 0.08 | 2.4 | 30.0 | Strong P-gp Substrate |
| Propranolol (Control) | 10.0 | 9.8 | 0.98 | Not a P-gp Substrate |
| Prazosin (Control) | 0.3 | 6.0 | 20.0 | P-gp Substrate |
Experimental Protocols & Workflows
Signaling Pathway of Thalidomide-Based PROTACs
This compound PROTACs function by recruiting the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ligase complex. This recruitment brings the target protein of interest (POI) into proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Signaling pathway of a Thalidomide-based PROTAC.
Experimental Workflow: Permeability Assays
The general workflow for conducting cell-based permeability assays involves seeding cells on a permeable support, allowing them to form a confluent monolayer, and then measuring the transport of the PROTAC across the monolayer.
Caption: General workflow for cell-based permeability assays.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compounds (Propranolol, Atenolol)
-
Plate reader or LC-MS/MS system
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Coat the filter membrane of each well in the 96-well filter plate with 5 µL of the phospholipid solution.
-
Prepare the PROTAC and control compound solutions at a final concentration of 10-50 µM in PBS.
-
Add 150 µL of the compound solutions to the donor wells.
-
-
Incubation: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well or 96-well Transwell plates (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution (10 mM in DMSO)
-
Control compounds (Propranolol, Digoxin)
-
TEER meter (e.g., Millicell ERS-2)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm2.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Add 0.4 mL of HBSS (pH 6.5 or 7.4) containing the PROTAC or control compound (final concentration 1-10 µM, with 0.25-1% BSA to improve recovery of sticky compounds) to the apical side.[4]
-
Add 1.2 mL of HBSS (pH 7.4) with BSA to the basolateral side.
-
-
Basolateral to Apical (B→A) Transport:
-
Add 1.2 mL of HBSS (pH 7.4) containing the PROTAC or control compound to the basolateral side.
-
Add 0.4 mL of HBSS (pH 7.4) with BSA to the apical side.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2 on an orbital shaker for 1-2 hours.
-
At the end of the incubation, collect samples from the receiver compartment. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the efflux ratio (PappB→A / PappA→B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
MDCK-MDR1 Permeability Assay
Principle: This assay is similar to the Caco-2 assay but uses MDCK cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump. It is specifically designed to identify substrates of P-gp.
Materials:
-
MDCK-MDR1 cells
-
24-well or 96-well Transwell plates (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
PROTAC stock solution (10 mM in DMSO)
-
Control compounds (Propranolol, Prazosin)
-
TEER meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts.
-
Culture the cells for 3-5 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Only use monolayers with high TEER values (typically > 200 Ω·cm2).
-
-
Transport Experiment (Bidirectional):
-
Perform the transport experiment as described for the Caco-2 assay (steps 3a and 3b), using HBSS (pH 7.4) as the transport buffer.
-
-
Incubation, Sampling, and Analysis:
-
Follow the same procedures for incubation, sampling, and LC-MS/MS analysis as in the Caco-2 assay (steps 4 and 5).
-
-
Data Analysis:
-
Calculate the Papp values and the efflux ratio. An efflux ratio ≥ 2 in this assay is a strong indicator that the compound is a substrate of the P-gp efflux pump.[6]
-
Conclusion
The assessment of cell permeability is a critical step in the development of effective this compound PROTACs. The combination of PAMPA, Caco-2, and MDCK assays provides a comprehensive in vitro evaluation of a PROTAC's ability to cross cellular membranes. Early assessment of permeability can guide medicinal chemistry efforts to optimize the physicochemical properties of PROTACs, ultimately leading to the development of more potent and bioavailable therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting E3 ubiquitin ligases for targeted protein degradation with heterologous recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of Thalidomide-Azetidin-3-One in Oncology Research: A Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The field of targeted protein degradation has emerged as a transformative approach in oncology, offering the potential to address cancer-causing proteins that have been historically challenging to inhibit. At the forefront of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. Thalidomide-azetidin-3-one is a key chemical entity utilized in the synthesis of PROTACs, serving as a versatile E3 ligase ligand-linker conjugate.
The thalidomide (B1683933) component of this molecule functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex. By incorporating this compound into a PROTAC, researchers can direct the CRBN complex to a specific protein of interest (POI) implicated in cancer. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The azetidin-3-one (B1332698) moiety serves as a linker component, providing a site for conjugation to a ligand that specifically binds to the target oncoprotein.
The application of this compound in oncology research is therefore centered on the rational design and synthesis of novel PROTACs to degrade oncoproteins that are otherwise considered "undruggable." This approach has shown promise in targeting a wide array of cancer-related proteins, including transcription factors, kinases, and regulatory proteins, thereby offering a powerful tool for cancer drug discovery and development.
PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its degradation and subsequent downstream effects on cancer cell signaling pathways.
Application Notes and Protocols: PROTAC Design Strategies Using Thalidomide-Azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This application note focuses on the use of a specific E3 ligase ligand-linker conjugate, Thalidomide-azetidin-3-one , in the design and synthesis of PROTACs. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of an azetidin-3-one (B1332698) moiety in the linker can influence the physicochemical properties and conformational flexibility of the resulting PROTAC, potentially impacting its efficacy and pharmacokinetic profile.
Design and Synthesis Strategy
The fundamental design of a PROTAC utilizing this compound involves coupling a target-specific ligand (warhead) to the azetidin-3-one linker, which is pre-functionalized with the thalidomide-based CRBN ligand. This modular approach allows for the synthesis of a variety of PROTACs by simply changing the warhead.
General Synthesis Scheme
The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution or reductive amination reaction. The azetidin-3-one ketone can be reacted with a primary amine on the warhead-linker moiety to form an intermediate imine, which is then reduced to a stable amine linkage.
Quantitative Data for Thalidomide-Based PROTACs
While specific quantitative data for PROTACs employing the this compound linker is not extensively available in the public domain, the following tables provide representative data from studies on other thalidomide-based PROTACs targeting various proteins. This information can serve as a benchmark for expected potencies.
Table 1: In Vitro Degradation Performance of a PD-L1-Targeting PROTAC
| PROTAC Compound Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC PD-L1 degrader-1 | PD-L1 | CRBN-based | 4T1 | 0.609 | >90 | [1] |
Note: The specific linker for "PROTAC PD-L1 degrader-1" is not explicitly defined as azetidin-3-one in the cited source, but it utilizes a CRBN-based ligand.
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC Compound Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [2] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [2] |
This table illustrates the high potency achievable with CRBN-recruiting PROTACs.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC-based studies.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and evaluate PROTACs constructed with this compound.
Protocol 1: General Synthesis of a PROTAC via Reductive Amination
This protocol describes a representative synthesis of a PROTAC by coupling a primary amine-containing warhead to this compound.
Materials:
-
This compound
-
Primary amine-functionalized warhead-linker
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., dichloromethane (B109758), methanol (B129727), ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the primary amine-functionalized warhead-linker (1.0-1.2 equivalents) in anhydrous DCE or THF.
-
If desired, add a catalytic amount of acetic acid (0.1-0.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol in dichloromethane or ethyl acetate in hexanes) to yield the final PROTAC.
-
Characterize the purified PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an ECL substrate and an imaging system. k. Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2][3]
References
Troubleshooting & Optimization
Thalidomide-azetidin-3-one stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and azetidin-3-one (B1332698). The information is presented in a question-and-answer format to directly address common stability and solubility issues encountered during experiments.
I. Thalidomide
Frequently Asked Questions (FAQs) - Thalidomide
Q1: What is the aqueous solubility of thalidomide and how can I improve it?
A1: Thalidomide has very low aqueous solubility. Racemic (±)-thalidomide is sparingly soluble in aqueous buffers[1]. The aqueous solubility is approximately 50 µg/mL. To improve solubility for in vitro assays, it is common to first dissolve thalidomide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with the aqueous buffer of choice. Using this method, a solubility of approximately 0.11 mg/mL can be achieved in a 1:8 solution of DMSO:PBS (pH 7.2)[1]. However, it is not recommended to store this aqueous solution for more than one day[1].
Q2: What is the best solvent for preparing a stock solution of thalidomide?
A2: Thalidomide is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. The solubility in these solvents is approximately 12 mg/mL[1]. For a 15 mM stock solution, 5 mg of thalidomide powder can be reconstituted in 1.29 mL of DMSO[2].
Q3: I'm observing a decrease in the activity of my thalidomide solution over time. Is this a stability issue?
A3: Yes, this is likely a stability issue. Thalidomide is unstable in aqueous solutions and undergoes spontaneous hydrolysis, especially at pH greater than 6[3]. The half-life of a diluted aqueous solution has been reported to be as short as 2.1 hours, though this can be extended with formulation strategies[4]. The degradation primarily occurs through hydrolytic cleavage of the amide bonds in the glutarimide (B196013) and phthalimide (B116566) rings[5].
Q4: How should I store my thalidomide stock solutions?
A4: Lyophilized thalidomide should be stored at room temperature and desiccated. In this form, it is stable for at least 24 months. Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C and used within 3 months to prevent loss of potency. It is also recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles[2].
Troubleshooting Guide - Thalidomide
Issue 1: Precipitation of thalidomide upon dilution into aqueous buffer.
-
Possible Cause: The low aqueous solubility of thalidomide is exceeded upon dilution from a concentrated organic stock solution. This is a common phenomenon known as "antisolvent precipitation."
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of thalidomide in your assay.
-
Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution to allow for a more gradual change in solvent polarity.
-
Use a Co-solvent: If compatible with your experimental system, include a small percentage of a water-miscible organic co-solvent in your final aqueous buffer.
-
Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid in redissolving any precipitate.
-
Consider Formulation Strategies: For persistent issues, explore the use of solubility enhancers like cyclodextrins.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of thalidomide in the cell culture medium during incubation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of thalidomide in your cell culture medium immediately before use. Do not store thalidomide in aqueous solutions for extended periods[1].
-
Minimize Incubation Time: If your experimental design permits, reduce the incubation time to minimize the extent of degradation.
-
Perform a Time-Course Experiment: To assess the stability in your specific medium, measure the compound's concentration or activity at different time points during the incubation period.
-
Quantitative Data Summary - Thalidomide
| Parameter | Solvent/Buffer | Value | Reference |
| Solubility | DMSO | ~12 mg/mL | [1] |
| Dimethylformamide | ~12 mg/mL | [1] | |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [1] | |
| Aqueous Solution | ~50 µg/mL | ||
| Stability (Half-life) | Diluted Aqueous Solution | 2.1 hours | [4] |
Experimental Protocols - Thalidomide
-
Prepare Stock Solution: Prepare a 10 mM stock solution of thalidomide in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the thalidomide stock solution in DMSO.
-
Add Aqueous Buffer: To a separate 96-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer Compound: Transfer a small, equal volume of the DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1-2%).
-
Incubate and Mix: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure Turbidity: Read the absorbance of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Determine Solubility: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation.
-
Prepare Stock Solution: Prepare a stock solution of thalidomide in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and incubate at a controlled temperature for a defined period. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile)[6]. Detection is typically performed using a UV detector at a wavelength where thalidomide absorbs (e.g., 220 nm or 297 nm)[6][7].
-
-
Data Analysis: Quantify the amount of thalidomide remaining and identify any degradation products. The method is considered stability-indicating if it can resolve the parent drug from its degradation products.
Signaling Pathway and Workflow Diagrams - Thalidomide
Caption: Thalidomide-induced degradation of SALL4 via the CRL4-CRBN E3 ubiquitin ligase complex.
Caption: General experimental workflow for assessing solubility and stability.
II. Azetidin-3-one
Frequently Asked Questions (FAQs) - Azetidin-3-one
Q1: What is known about the stability of azetidin-3-one?
A1: Specific, detailed stability data for azetidin-3-one under various conditions is limited in publicly available literature. However, the azetidine (B1206935) ring, being a strained four-membered heterocycle, can be susceptible to degradation. General chemical principles suggest potential instability under strong acidic or basic conditions, which can promote ring-opening via hydrolysis[8]. The Boc-protected form, 1-Boc-3-azetidinone, is noted to be moisture-sensitive[9]. It is recommended to store the compound under inert atmosphere at 2-8°C[10].
Q2: What is the solubility of azetidin-3-one?
Q3: Are there any known degradation pathways for azetidin-3-one?
A3: While specific degradation pathways for azetidin-3-one are not well-documented, azetidine-containing compounds can undergo ring-opening through hydrolysis, particularly when the nitrogen is protonated under acidic conditions, forming a reactive azetidinium ion[8]. This can lead to the formation of linear amine-containing products.
Troubleshooting Guide - Azetidin-3-one
Issue 1: Suspected degradation of azetidin-3-one in an experimental solution.
-
Possible Cause: The strained azetidine ring may be undergoing degradation, especially if the solution is at a low or high pH, or if it has been stored for an extended period.
-
Troubleshooting Steps:
-
pH Stability Profile: Conduct a pH stability study by dissolving the compound in buffers of varying pH (e.g., 3, 5, 7, 9) and monitor its purity over time using an appropriate analytical method like HPLC or LC-MS.
-
Fresh Solutions: Prepare solutions of azetidin-3-one fresh for each experiment.
-
Controlled Temperature: Store solutions at low temperatures (2-8°C) to slow down potential degradation.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Issue 2: Difficulty dissolving azetidin-3-one in the desired solvent.
-
Possible Cause: The solubility of azetidin-3-one may be limited in your chosen solvent system.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a small scale in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, acetonitrile).
-
Gentle Heating and Sonication: Try gentle warming or sonication to aid dissolution.
-
pH Adjustment: If working with an aqueous buffer, cautiously adjust the pH, as the solubility of amine-containing compounds can be pH-dependent. However, be mindful of potential stability issues at extreme pH values.
-
Use of Co-solvents: Similar to thalidomide, using a water-miscible organic co-solvent may improve solubility in aqueous systems.
-
Quantitative Data Summary - Azetidin-3-one and Derivatives
| Compound | Parameter | Value | Reference |
| 1-Boc-3-azetidinone | Melting Point | 47-51 °C | [10] |
| Boiling Point | 251.3±33.0 °C (Predicted) | [10] | |
| Azetidin-3-ol hydrochloride | Melting Point | 85-90 °C | [11] |
| Water Solubility | Soluble | [11] | |
| Azetidin-3-one Hydrochloride | Molecular Weight | 107.54 g/mol | [12] |
Experimental Protocols - Azetidin-3-one
The experimental protocols for determining the solubility and stability of azetidin-3-one would be analogous to those described for thalidomide. Given the limited information on its UV absorbance, an analytical method such as LC-MS may be more suitable for quantification, as it does not rely on a chromophore.
Logical Relationship and Workflow Diagrams - Azetidin-3-one
Caption: Potential degradation pathways for azetidin-3-one in solution.
Caption: Decision tree for troubleshooting compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirmf.com [ijirmf.com]
- 7. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 8. benchchem.com [benchchem.com]
- 9. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 10. 1-Boc-3-azetidinone CAS#: 398489-26-4 [m.chemicalbook.com]
- 11. Azetidin-3-ol,hydrochloride CAS 18621-18-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thalidomide-Azetidin-3-one Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conjugation of thalidomide (B1683933) to azetidin-3-one (B1332698). This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where thalidomide acts as an E3 ubiquitin ligase ligand for Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for conjugating thalidomide to an azetidin-3-one linker?
A1: The most common methods involve standard nucleophilic substitution or reductive amination reactions. These include:
-
N-Alkylation: Reacting an N-unsubstituted thalidomide with a pre-functionalized azetidin-3-one linker containing a good leaving group (e.g., tosylate, mesylate, or halide).
-
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol-containing linker with the phthalimide (B116566) nitrogen of thalidomide under mild conditions, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[1][2]
-
Reductive Amination: If the azetidin-3-one is to be introduced via its ketone functionality, it can be reacted with an amino-functionalized thalidomide derivative to form an intermediate imine, which is then reduced to the amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[3]
Q2: What is the mechanism of action of the thalidomide moiety in a PROTAC?
A2: The thalidomide component of a PROTAC acts as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This brings the entire PROTAC, along with the target protein bound to the other end of the linker, into proximity with the E3 ligase complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
Q3: Is thalidomide stable under typical conjugation conditions?
A3: Thalidomide is generally stable under a range of pH conditions. Studies have shown that thalidomide and its N-alkyl analogs have half-lives of 25 to 35 hours at 32°C in a phosphate (B84403) buffer at pH 6.4.[6][7] It is also stable in oral suspensions for extended periods when stored under refrigeration.[8][9] However, strong acidic or basic conditions should be avoided to prevent hydrolysis of the glutarimide (B196013) or phthalimide rings.
Q4: What are the key analytical techniques for monitoring the conjugation reaction and characterizing the product?
A4: A combination of chromatographic and spectroscopic methods is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To monitor the reaction more accurately and to assess the purity of the final product.[6][8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight of the desired product and identifying any side products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final conjugate and ensure the correct connectivity between thalidomide and the azetidin-3-one linker.[12]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor reactivity of starting materials | - Ensure high purity of both thalidomide and the azetidin-3-one linker. - For N-alkylation, use a more reactive leaving group on the linker (e.g., iodide > bromide > tosylate > chloride). - For Mitsunobu reactions, ensure the nucleophile is sufficiently acidic.[1] |
| Suboptimal reaction conditions | - Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions. - Screen different solvents to improve solubility and reactivity. Anhydrous solvents are critical for moisture-sensitive reactions like the Mitsunobu. - Adjust the stoichiometry of the reagents. An excess of one reagent may be necessary to drive the reaction to completion. |
| Degradation of azetidin-3-one | - The strained four-membered ring of azetidin-3-one can be susceptible to ring-opening, especially under harsh conditions.[13] Use milder reaction conditions where possible. - Consider using a protecting group on the azetidine (B1206935) nitrogen if it is not the site of conjugation. |
| Steric hindrance | - If either the thalidomide derivative or the azetidin-3-one linker is sterically hindered, the reaction rate may be significantly reduced. Consider a longer, more flexible linker to alleviate steric clash. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side reactions of thalidomide | - The glutarimide ring of thalidomide can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This is a known issue with similar pomalidomide (B1683931) conjugations.[14] Using a less nucleophilic base or milder conditions can minimize this. |
| Side reactions of azetidin-3-one | - The ketone of azetidin-3-one can undergo undesired reactions. If the ketone is not the intended site of reaction, consider protecting it (e.g., as a ketal) and deprotecting it in a later step. |
| Racemization | - Thalidomide has a chiral center that can racemize under certain conditions, although it interconverts in vivo.[5] If a specific enantiomer is required, use mild, stereocenter-preserving reaction conditions. |
| Side reactions in Mitsunobu conjugation | - Common side products in Mitsunobu reactions include the formation of triphenylphosphine (B44618) oxide and reduced azodicarboxylate. These can often be removed during purification.[1] |
| Over-alkylation in reductive amination | - If using a primary amine on either the thalidomide or linker, dialkylation can be a problem. Using a milder reducing agent like NaBH(OAc)₃ can help control the reaction.[3] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of product and starting materials | - Optimize the chromatography conditions (e.g., solvent gradient, column type) for better separation. - If starting materials are in large excess, a preliminary extraction or precipitation step may be necessary. |
| Co-elution of product and reaction byproducts | - For Mitsunobu reactions, triphenylphosphine oxide can be challenging to remove. Using a polymer-supported phosphine (B1218219) or modified reagents can simplify purification.[1] - For impurities with similar polarity to the product, consider derivatization to alter its polarity for easier separation. |
| Product instability on silica (B1680970) gel | - The final conjugate may be sensitive to the acidic nature of silica gel. Use a neutral or basic stationary phase (e.g., alumina) or treat the silica gel with a base like triethylamine (B128534) before use. |
Experimental Protocols
General Protocol for N-Alkylation
-
Preparation: To a solution of thalidomide (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to form the thalidomide anion.
-
Addition: Add the azetidin-3-one linker functionalized with a leaving group (1.0-1.2 eq.) to the reaction mixture.
-
Monitoring: Heat the reaction if necessary (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Mitsunobu Reaction
-
Preparation: Dissolve the thalidomide (1.0 eq.), the alcohol-containing azetidin-3-one linker (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as THF or dichloromethane (B109758) under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography, often requiring careful selection of the mobile phase to separate the product from triphenylphosphine oxide.
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for conjugation.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thalidomide-Azetidin-3-one PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-azetidin-3-one Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what is its mechanism of action?
A1: A this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three key components: a ligand that binds to the target protein of interest (POI), a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and an azetidin-3-one (B1332698) containing linker that connects the two ligands. By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Q2: What are the potential advantages of using an azetidin-3-one linker in a PROTAC?
A2: The azetidin-3-one linker offers a semi-rigid structure that can help to optimize the orientation and distance between the target protein and the E3 ligase within the ternary complex. This can lead to improved degradation efficiency and selectivity compared to more flexible or rigid linkers.
Q3: My this compound PROTAC is not showing any degradation of my target protein. What are the first things I should check?
A3: There are several initial checkpoints to consider:
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Compound Integrity: Confirm the identity, purity, and stability of your PROTAC.
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Target Engagement: Verify that your PROTAC can bind to both the target protein and CRBN independently.
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E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN.
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"Hook Effect": Test a broad range of PROTAC concentrations, as high concentrations can sometimes inhibit degradation.[1]
Q4: I'm observing a "hook effect" with my PROTAC. What does this mean and how can I address it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) that prevent the formation of the productive ternary complex. To address this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q5: How can I be sure that the degradation of my target protein is proteasome-dependent?
A5: To confirm that the degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132, before adding your PROTAC. If the degradation of the target protein is blocked in the presence of the proteasome inhibitor, this indicates a proteasome-dependent mechanism.
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm intracellular target engagement. - If permeability is low, consider structural modifications to the PROTAC to improve its physicochemical properties. |
| Inefficient Ternary Complex Formation | - Use biophysical assays like AlphaLISA, TR-FRET, or co-immunoprecipitation to directly assess ternary complex formation. - If ternary complex formation is weak, consider redesigning the linker to optimize the geometry of the complex. |
| Low E3 Ligase (CRBN) Expression | - Confirm CRBN expression levels in your cell line by Western blot or qPCR. - If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels or overexpressing CRBN. |
| "Hook Effect" | - Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration.[1] |
| Compound Instability | - Assess the stability of your PROTAC in cell culture media and cell lysates over time using LC-MS. |
Problem 2: Significant Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | - Use the lowest effective concentration of your PROTAC that achieves robust on-target degradation. |
| Inherent Activity of the Thalidomide (B1683933) Moiety | - The thalidomide ligand can recruit and degrade other proteins known as "neosubstrates" (e.g., IKZF1, IKZF3). - Perform global proteomics to identify and quantify off-target degradation. - Consider chemical modifications to the thalidomide moiety to reduce off-target binding while maintaining CRBN engagement. |
| Formation of Non-Productive Ternary Complexes | - The linker and warhead can influence the formation of off-target ternary complexes. - Systematically modify the linker and warhead to improve selectivity. |
Quantitative Data Summary
The following table summarizes the degradation and pharmacokinetic data for a this compound PROTAC targeting Hematopoietic Progenitor Kinase 1 (HPK1), referred to as compound C3.[2]
| Compound | Target | DC50 (nM) | Cmax (ng/mL) | Bioavailability (F%) |
| C3 | HPK1 | 21.26 | 10,899.92 | 81.7 |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
NanoBRET™ Assay for Ternary Complex Formation
This assay is used to monitor the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc-Target Protein and HaloTag-CRBN fusion proteins
-
Transfection reagent
-
This compound PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-Target Protein and HaloTag-CRBN expression plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and then the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve when plotting the BRET ratio against the PROTAC concentration is indicative of ternary complex formation.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
Technical Support Center: Overcoming the Hook Effect with Thalidomide-Azetidin-3-One PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Thalidomide-azetidin-3-one based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound is a chemical moiety used in the synthesis of PROTACs.[1] It incorporates a thalidomide (B1683933) derivative, which serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, and an azetidin-3-one (B1332698) component that can be part of the linker connecting to the target protein ligand.[1] In essence, it is a building block for creating heterobifunctional molecules that induce the degradation of specific target proteins.
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[2][3] This results in a characteristic bell-shaped dose-response curve.[3] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[2] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.[2]
Q3: Why is it important to understand and mitigate the hook effect?
Understanding and mitigating the hook effect is crucial for several reasons:
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Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.[2]
-
Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the inhibitory range of the hook effect.[2]
Q4: What is a typical dose range for observing the hook effect with thalidomide-based PROTACs?
The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line being used. However, it is common to observe a decrease in degradation at concentrations above 1-10 µM.[3] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., 0.1 nM to 100 µM), to fully characterize the degradation profile and identify the optimal concentration range and the onset of the hook effect.[3]
Q5: How does ternary complex cooperativity relate to the hook effect?
Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner once the other is bound. Positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, stabilizes the ternary complex. This stabilization can help to overcome the formation of non-productive binary complexes at higher concentrations, thus mitigating the hook effect. Conversely, negative cooperativity can exacerbate the hook effect. Assessing the cooperativity of ternary complex formation using biophysical assays is crucial for understanding and optimizing PROTAC performance.[3]
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, with decreased target degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the hook effect.
-
Solutions & Experimental Protocols:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment with a wide and granular range of concentrations to precisely identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.
-
Synthesize and Test Analogs: If the hook effect is pronounced and limits the therapeutic window, consider synthesizing and testing analogs with different linker lengths and compositions. An optimized linker can improve the stability and geometry of the ternary complex.[4]
-
Problem 2: No or low target protein degradation is observed at any concentration.
-
Possible Causes & Solutions:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN.
-
Action: Assess ternary complex formation directly using techniques like co-immunoprecipitation (Co-IP) or NanoBRET assays.
-
-
Low Protein Expression: The target protein or CRBN levels in your cell line may be insufficient.
-
Action: Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[4]
-
-
Issues with Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized.
-
Action: Evaluate target engagement in live cells using a Cellular Thermal Shift Assay (CETSA). Assess compound stability using LC-MS/MS.
-
-
Suboptimal Incubation Time: The kinetics of degradation can vary.
-
Action: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal duration for maximal degradation.[3]
-
-
Problem 3: Biochemical assays show weak ternary complex formation, but cellular degradation is observed.
-
Possible Cause: The cellular environment can stabilize transient or weak interactions that are not fully replicated in in vitro biochemical assays with purified proteins.[4] The catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation within a cell.[4]
-
Recommendation: While biochemical assays are valuable for determining binding affinities and cooperativity, cellular degradation data should be considered the ultimate readout of a PROTAC's effectiveness.
Data Presentation
Table 1: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | CRBN Dissociation Constant (Kd) | Assay Method | Reference(s) |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| (R)-Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) | [5] |
| Lenalidomide | ~445 nM | Surface Plasmon Resonance (SPR) | [5] |
Note: The binding affinity of thalidomide to CRBN is stereospecific, with the (S)-enantiomer showing significantly higher affinity.[5]
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| SHP2-PROTAC-11 | SHP2 | HeLa | 6.02 nM | >95% | [5][6] |
| HDAC-PROTAC-9 | HDAC1 / HDAC3 | HCT116 | 0.55 µM / 0.53 µM | ~80% / >90% | [5] |
| Aiolos-Degrader-19 | Aiolos | MM-1S | ~25 nM | >95% | [5] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 100 µM to capture the full dose-response curve, including the hook effect region.[3] Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Treat the cells with the varying concentrations of the PROTAC or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and identify the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is used to determine if the PROTAC facilitates the interaction between the target protein and CRBN in a cellular context.
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washes: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western Blotting on the eluted samples and the input lysates.
-
Probe the membrane with antibodies against the target protein and CRBN to detect the co-immunoprecipitated protein. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of a this compound PROTAC.
Caption: The hook effect: formation of non-productive binary complexes.
Caption: Troubleshooting workflow for the hook effect.
Caption: Experimental workflow for dose-response analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Azetidin-3-one PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of Thalidomide-azetidin-3-one Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs? A1: PROTACs are large molecules, often with a high molecular weight (MW > 800 Da), a large polar surface area (PSA), and multiple hydrogen bond donors (HBDs).[1][2] These characteristics place them "beyond the Rule of 5" (bRo5) chemical space, which is typically associated with poor passive diffusion across the cell membrane.[3] Consequently, achieving sufficient intracellular concentration for effective protein degradation can be difficult.
Q2: What is the role of the azetidin-3-one (B1332698) linker component in permeability? A2: The azetidin-3-one moiety is a rigid heterocyclic scaffold. Incorporating rigid linkers, such as those containing piperidine (B6355638) or piperazine, can improve PROTAC properties.[2][4] This rigidity may reduce the entropic penalty upon binding and pre-organize the PROTAC into a bioactive conformation.[4][5] Furthermore, such motifs can sometimes modulate physicochemical properties to enhance aqueous solubility and cell permeability.[4]
Q3: How do physicochemical properties of my PROTAC affect its permeability? A3: Several physicochemical properties are critical determinants of PROTAC permeability. Key factors include:
-
Lipophilicity (LogP/LogD): A balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high LogP can lead to poor aqueous solubility and membrane retention.[6][7]
-
Molecular Weight (MW): Permeability generally decreases as molecular weight increases.[1]
-
Polar Surface Area (PSA): High PSA is associated with poor membrane permeability. Minimizing PSA by shielding polar groups can be beneficial.
-
Hydrogen Bond Donors (HBDs): A lower number of HBDs is generally favorable for permeability. Replacing amide bonds with esters, for example, can reduce HBD count and improve permeability.[2][6][8]
-
Molecular Shape and Flexibility: PROTACs can adopt different conformations in different environments. A "chameleon-like" ability to form folded, less polar conformations with intramolecular hydrogen bonds (IMHBs) in the nonpolar membrane interior is thought to be a key mechanism for cell entry.[9][10]
Q4: What are the standard assays to measure PROTAC permeability? A4: The most common in vitro methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective for early-stage screening.[1][11][12]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This method assesses passive diffusion as well as active transport and efflux mechanisms.[2][11][12]
Troubleshooting Guide
Issue 1: My PROTAC shows high target binding affinity in biochemical assays but low degradation potency in cells.
-
Possible Cause: Poor cell permeability is a likely culprit. The PROTAC may not be reaching its intracellular target at a sufficient concentration.
-
Troubleshooting Steps:
-
Quantify Permeability: Perform a PAMPA or Caco-2 assay to measure the apparent permeability coefficient (Papp). This will provide direct evidence of the molecule's ability to cross membranes.[11]
-
Assess Physicochemical Properties: Calculate properties like ALogP, MW, TPSA, and the number of HBDs. Compare these values against those of known permeable PROTACs.
-
Modify the Linker: The linker is the most common site for modification to improve physicochemical properties.[13] Consider the strategies outlined in the section below.
-
Visualize the Workflow: Use the following workflow to diagnose the issue.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Azetidin-3-One Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-azetidin-3-one based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment can lead to the degradation of endogenous proteins, known as "neosubstrates," that are not the intended target of the PROTAC. The most well-characterized neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can result in unintended biological consequences, such as immunomodulatory effects and potential developmental toxicity.[1][3]
Q2: How does the azetidin-3-one (B1332698) linker in my PROTAC potentially influence off-target effects?
A2: The linker connecting the thalidomide moiety to the target-binding ligand plays a crucial role in the efficacy and selectivity of a PROTAC.[4][5] The length, rigidity, and composition of the linker, which may include an azetidin-3-one functional group, dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN.[4][6] An optimally designed linker will favor the formation of a productive ternary complex with the intended target while disfavoring complexes with off-target proteins. The specific properties of an azetidin-3-one linker, such as its rigidity and vectoral properties, can influence the orientation of the recruited proteins and thereby modulate the off-target degradation profile.[4]
Q3: What is the "hook effect" and how does it relate to off-target degradation?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[7] This occurs because the bifunctional nature of PROTACs leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) at excessive concentrations, which compete with the formation of the productive ternary complex (target-PROTAC-CRBN).[7] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high PROTAC concentrations.[7]
Q4: What are the main strategies to minimize off-target effects of my thalidomide-based PROTAC?
A4: Several strategies can be employed to reduce off-target effects:
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, for instance at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly affecting CRBN engagement.[7]
-
Optimize the Linker: Systematically altering the length, composition, and attachment points of the linker can improve the selectivity of the PROTAC for the on-target protein by optimizing the geometry of the ternary complex.[4][5]
-
Use a More Selective Target-Binding Ligand: The selectivity of the "warhead" portion of the PROTAC for the intended target protein is a key determinant of overall selectivity.
-
Consider an Alternative E3 Ligase: If off-target effects related to CRBN are problematic, redesigning the PROTAC to utilize a different E3 ligase, such as VHL (von Hippel-Lindau), which has a distinct set of endogenous substrates and off-target profiles, can be a viable strategy.[7]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my proteomics or Western blot data.
-
Possible Causes:
-
The thalidomide component of your PROTAC is effectively recruiting neosubstrates to CRBN.
-
The concentration of the PROTAC being used is too high, leading to off-target degradation, potentially exacerbated by the hook effect.[7]
-
The chosen cell line expresses high levels of the off-target proteins.
-
-
Solutions:
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to identify an optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Synthesize a Control PROTAC: Create a version of your PROTAC with a modification known to reduce neosubstrate binding, such as a bulky substituent on the phthalimide ring, and compare its off-target degradation profile to your original PROTAC.[7]
-
Use Orthogonal Methods for Confirmation: Employ techniques like NanoBRET™ Target Engagement assays to confirm the formation of a ternary complex with the off-target protein.[7]
-
Switch E3 Ligase Ligand: If feasible, synthesize a version of your PROTAC that utilizes a VHL ligand instead of a thalidomide-based ligand.[7]
-
Problem 2: My modified PROTAC, designed to reduce off-target effects, shows decreased on-target degradation.
-
Possible Causes:
-
The modification has negatively impacted the formation or stability of the on-target ternary complex.
-
The altered physicochemical properties of the modified PROTAC have reduced its cell permeability.
-
-
Solutions:
-
Assess Ternary Complex Formation: Use a NanoBRET™ assay to compare the formation of the on-target ternary complex with both the original and modified PROTACs. A weaker signal with the modified version would suggest impaired complex formation.
-
Evaluate Cell Permeability: If possible, perform cell permeability assays to compare the two PROTACs.
-
Systematic Linker Optimization: If ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to regain optimal geometry for on-target degradation.[4]
-
Data Presentation
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | < 1 | > 95 | Jurkat |
| Representative PROTAC | SHP2 | Thalidomide | 6.02 | > 90 | HeLa |
| Representative PROTAC | BTK | Thalidomide | 0.8 | ~95 |
(Data adapted from publicly available research on thalidomide-based PROTACs.[8][9])
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant On-Target Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Off-Target Kinase C | -1.1 | > 0.05 | No Significant Change |
| Neosubstrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (e.g., GAPDH) | -1.05 | > 0.05 | No Significant Change |
(This table presents a representative example of how proteomics data can be used to assess selectivity.)
Experimental Protocols
Protocol 1: Quantitative Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein in response to varying concentrations of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][8]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Sample Preparation for Global Proteomics Analysis (Off-Target Profiling)
Objective: To identify and quantify on-target and off-target protein degradation across the proteome.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Cell culture reagents
-
PBS
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Tandem Mass Tags (TMT) or other isobaric labels (optional)
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration near its DC50 and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a denaturing buffer (e.g., 8 M urea) to ensure complete protein solubilization.[8]
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Determine protein concentration using a compatible assay.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the urea concentration to less than 2 M.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.[8]
-
-
Peptide Desalting and Labeling:
-
Stop the digestion by adding formic acid.
-
Desalt the peptides using a C18 SPE cartridge.
-
For quantitative proteomics, label the desalted peptides with TMT or other isobaric tags according to the manufacturer's protocol.[1]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. explorationpub.com [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Thalidomide-Azetidin-3-one Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Thalidomide-Azetidin-3-one conjugates, a crucial step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound coupling?
A1: The coupling of Thalidomide (B1683933) with Azetidin-3-one typically involves the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the linker strategy. A common approach is the nucleophilic substitution reaction where a functionalized Thalidomide derivative reacts with Azetidin-3-one or a derivative thereof. The specific reaction will depend on the functional groups present on both molecules.
Q2: What are the critical parameters to control for a successful coupling reaction?
A2: Key parameters to optimize include the choice of catalyst, solvent, base, reaction temperature, and reaction time. The purity of starting materials and the exclusion of air and moisture are also crucial for achieving high yields and minimizing side products.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods help in determining the consumption of starting materials and the formation of the desired product.
Q4: What are the common side reactions observed during this coupling?
A4: Common side reactions may include self-coupling of starting materials, decomposition of reactants or products at elevated temperatures, and the formation of elimination products. The specific side products will depend on the reaction conditions and the reactivity of the substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound coupling reaction.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Use a precatalyst to ensure a consistent ratio of ligand to metal.[1] - Ensure the catalyst has not been deactivated by exposure to air or moisture by using anhydrous and deoxygenated solvents and reagents.[1] |
| Incorrect solvent | - Screen different anhydrous solvents such as Toluene, Dioxane, or THF.[1] - Avoid solvents like acetonitrile (B52724) or chloroform (B151607) that can inhibit the catalyst.[1] | |
| Inappropriate base | - The choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄.[1] The strength and solubility of the base can significantly impact the reaction rate.[1] | |
| Low reaction temperature | - Gradually increase the reaction temperature. Some coupling reactions require heating to proceed at a reasonable rate.[3] | |
| Multiple Spots on TLC (Impure Product) | Side reactions | - Lower the reaction temperature to minimize the formation of byproducts. - Re-evaluate the choice of catalyst and base to improve selectivity. |
| Decomposition of starting material or product | - If the product is unstable at higher temperatures, consider a shorter reaction time or a lower temperature. | |
| Difficulty in Product Purification | Co-elution of product with impurities | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product is insoluble | - Thalidomide and its derivatives can have low solubility in common organic solvents.[4] Consider solvents like DMSO, DMF, or dioxane for purification, though their high boiling points can be a challenge to remove.[4] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical quantitative data from optimization studies of related coupling reactions. These can serve as a starting point for designing your experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Dioxane | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 78 |
| 3 | BrettPhosAuNTf₂ (5) | - | CH₂Cl₂ | 25 | 82[5] |
| 4 | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | 80 | 75[1] |
Table 2: Effect of Solvent and Base on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | 110 | 12 | 85 |
| 2 | Dioxane | K₃PO₄ | 100 | 18 | 72 |
| 3 | DMF | Cs₂CO₃ | 80 | 24 | 68[2] |
| 4 | THF | LHMDS | 65 | 12 | 75 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:
-
Preparation of Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]
-
Addition of Reactants: Add the thalidomide derivative (1.0 equiv), the azetidine (B1206935) derivative (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A flowchart to troubleshoot low product yield in coupling reactions.
Caption: A step-by-step workflow for the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Thalidomide-Azetidin-3-One vs. Lenalidomide for PROTAC Development
For Immediate Publication
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of two prominent Cereblon (CRBN) E3 ligase ligands: Thalidomide-azetidin-3-one and lenalidomide (B1683929). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, supported by experimental data, detailed methodologies, and visual pathway representations to inform the rational design of next-generation protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a pivotal event that leads to the ubiquitination and subsequent degradation of the POI. Thalidomide (B1683933) and its derivatives, such as lenalidomide, are among the most extensively used ligands for recruiting the CRBN E3 ligase.
Performance Comparison: Degradation Efficacy
| PROTAC Component | Target Protein | DC50 | Dmax | Cell Line | Reference |
| This compound based | PD-L1 | 0.5 µM | >90% | MDA-MB-231 | [1] |
| Lenalidomide-based | BRD4 | pM range | >90% | Not Specified | [2] |
| Thalidomide-based | BRD4 | 0.1-0.3 nM | >90% | Not Specified | [2] |
Note: The specific linker details for the BRD4-targeting PROTACs were not fully disclosed in the source material, but they provide a valuable comparison of thalidomide versus lenalidomide as the CRBN-recruiting moiety.
From the available data, lenalidomide-based PROTACs have demonstrated the potential to achieve picomolar potency in degrading their target proteins. Studies have also suggested that lenalidomide-based PROTACs may possess more favorable physicochemical properties, including improved metabolic and chemical stability, due to the absence of one of the phthalimide (B116566) carbonyl groups[2].
Binding Affinity to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand to its target is a crucial parameter in PROTAC design. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are common techniques to quantify this interaction.
| Ligand | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [3] |
| Lenalidomide | ~178 nM | Not Specified | [3] |
| Pomalidomide (B1683931) | ~157 nM | Not Specified | [3] |
Note: These values represent the binary binding affinity of the ligands to CRBN.
Lenalidomide and its analogue pomalidomide exhibit a stronger binding affinity to CRBN compared to thalidomide. This enhanced affinity may contribute to the formation of a more stable ternary complex, potentially leading to more efficient protein degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC molecules.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding.
-
Sample Preparation: Prepare purified CRBN protein and the E3 ligase ligand (this compound or lenalidomide) in the same dialysis buffer to minimize buffer mismatch.
-
ITC Experiment: Load the CRBN protein solution into the sample cell of the calorimeter. Load the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to study the kinetics and affinity of binary and ternary complex formation in real-time.
-
Chip Preparation: Immobilize the E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip surface at various concentrations to measure the binding kinetics and affinity to the E3 ligase.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with the target protein of interest and flow the mixture over the E3 ligase-immobilized chip. This allows for the measurement of the kinetics and affinity of the ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be determined.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding.
References
A Comparative Guide to CRBN Ligands: Evaluating Thalidomide-azetidin-3-one in the Context of Established Modulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing potent and selective therapeutics like Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, remains a primary target for recruitment due to the availability of well-characterized ligands derived from immunomodulatory drugs (IMiDs).[1][2] This guide provides a comparative analysis of a novel moiety, Thalidomide-azetidin-3-one, placed in context with its parent compound, thalidomide (B1683933), and its widely used derivatives, lenalidomide (B1683929) and pomalidomide.
While direct, peer-reviewed comparative data for this compound is emerging, this guide synthesizes data for foundational CRBN ligands to establish a performance benchmark. We further detail the critical experimental protocols required to characterize any new CRBN ligand, enabling researchers to rigorously evaluate novel compounds.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN complex.[1][3] When incorporated into a PROTAC, the CRBN ligand moiety serves to anchor the E3 ligase, while a separate ligand binds a protein of interest (POI). This induced proximity forms a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2 enzyme to the POI.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] The efficacy of this process is highly dependent on the affinity of the ligand for CRBN and the stability of the resulting ternary complex.[6]
References
A Comparative Guide to the Validation of Thalidomide-Azetidin-3-one Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-azetidin-3-one and its derivatives for the targeted degradation of proteins. We present a comprehensive analysis of their performance against alternative degradation technologies, supported by experimental data and detailed methodologies for validation.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Those derived from thalidomide (B1683933), often utilizing versatile linkers like this compound, recruit the Cereblon (CRBN) E3 ubiquitin ligase to the protein of interest (POI).[] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The choice of E3 ligase recruiter is a critical factor in a PROTAC's efficacy, selectivity, and overall therapeutic potential.
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide and its analogs act as molecular glues that modulate the substrate specificity of the CRBN E3 ligase complex (CRL4-CRBN).[] In the context of a PROTAC, the thalidomide moiety binds to CRBN, while a separate ligand on the other end of the molecule binds to the target protein. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase, facilitating its polyubiquitination and subsequent degradation.
Performance Comparison: Thalidomide-Based PROTACs vs. Alternatives
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency.
Comparison with VHL-Based PROTACs
Von Hippel-Lindau (VHL) is another commonly recruited E3 ligase in PROTAC design. The choice between CRBN and VHL can significantly impact a PROTAC's performance.
| PROTAC Target | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide-based (CRBN) | Jurkat | < 1 | > 95 | [4] |
| BRD4 | VHL-based | VCaP | 1.0 | Not Specified | [4] |
| KRAS G12C | Thalidomide-based (CRBN) | NCI-H358 | 30 | ~80 | [5] |
| KRAS G12C | VHL-based | NCI-H358 | 100 | >90 | [5] |
Key Observations: Both CRBN and VHL-based PROTACs can achieve potent, sub-nanomolar degradation of target proteins. The choice of E3 ligase can influence cell-type specific activity and the overall degradation profile.[6]
Comparison with Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein without the need for a linker.[7] While their discovery has often been serendipitous, recent efforts have focused on their rational design.[8]
| Degrader Type | Target | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC | BRD4 | Thalidomide-based (CRBN) | Jurkat | < 1 | > 95 | [4] |
| Molecular Glue | BRD4 | DCAF11 | LNCaP | ~10 | >90 | [9] |
Key Observations: Molecular glues represent a promising alternative to PROTACs, often possessing more favorable drug-like properties due to their smaller size.[10] However, their development is still an emerging field, and direct, side-by-side comparisons with PROTACs targeting the same protein and recruiting the same E3 ligase are still limited.
Experimental Protocols for Validation
Rigorous experimental validation is crucial to confirm the on-target degradation and elucidate the mechanism of action of a novel PROTAC.
Experimental Workflow for PROTAC Validation
Western Blotting for Protein Degradation
Objective: To quantify the levels of a specific target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
LC-MS/MS-Based Quantitative Proteomics
Objective: To assess the selectivity of the PROTAC across the entire proteome.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
Lyse cells in a urea-based buffer and extract proteins.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) operating in a data-dependent or data-independent acquisition mode.[11]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
On-target degradation is confirmed by the significant downregulation of the intended POI. Off-target effects are identified by the degradation of other proteins.
-
Flow Cytometry for Protein Degradation Analysis
Objective: To quantify protein degradation on a single-cell level.
Protocol:
-
Cell Treatment and Preparation: Treat cells in suspension with the PROTAC as required.
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells with a detergent such as saponin (B1150181) or Triton X-100 to allow antibody access to intracellular proteins.
-
-
Antibody Staining:
-
Incubate the cells with a fluorescently labeled primary antibody specific for the target protein.
-
If the primary antibody is not conjugated, a subsequent incubation with a fluorescently labeled secondary antibody is required.[12]
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI of PROTAC-treated cells to vehicle-treated controls to determine the percentage of protein degradation.[13]
Conclusion
This compound and related linkers are valuable tools for the synthesis of CRBN-recruiting PROTACs, which have demonstrated high potency in degrading a range of therapeutically relevant proteins. The validation of these molecules requires a multi-pronged approach, combining quantitative biochemical and cellular assays to confirm on-target efficacy and assess selectivity. While alternative technologies like VHL-based PROTACs and molecular glues offer distinct advantages, thalidomide-based degraders remain a cornerstone of targeted protein degradation research and development. The detailed protocols and comparative data presented in this guide provide a solid framework for researchers to design, validate, and optimize the next generation of protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. lifesensors.com [lifesensors.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Comparative Guide to Off-Target Effects of Thalidomide-Based Degraders: A Framework for Analyzing Novel Compounds like Thalidomide-Azetidin-3-One
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for analyzing the off-target effects of novel thalidomide-based protein degraders, using the hypothetical molecule "thalidomide-azetidin-3-one" as an illustrative example. Given that specific experimental data for "this compound" is not publicly available, this document focuses on the established off-target profile of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) and details the essential experimental protocols required for a rigorous comparative analysis.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A significant class of PROTACs utilizes thalidomide or its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] However, a critical challenge in their development is ensuring the specific degradation of the intended target while minimizing off-target effects.[5][6] Thalidomide and its analogs are known to induce the degradation of a set of "neo-substrates" not naturally targeted by CRBN, which contributes to both their therapeutic efficacy and toxicity.[7][8] Therefore, any novel thalidomide-based PROTAC inherently carries the risk of degrading these neo-substrates.[5]
The Inherent Off-Target Profile of Thalidomide-Based Degraders
Thalidomide and its derivatives function as "molecular glues" that alter the substrate specificity of the CRBN E3 ligase complex.[9][10] This leads to the ubiquitination and subsequent proteasomal degradation of several key proteins, known as neo-substrates. Understanding this baseline off-target profile is crucial for evaluating any new thalidomide-containing molecule.
Key Known Neo-substrates:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors.[11][12] Their degradation is central to the anti-myeloma and immunomodulatory effects of IMiDs.[1][7]
-
SALL4 (Sal-like protein 4): A developmental transcription factor.[13][14][15] The degradation of SALL4 is strongly linked to the teratogenic effects of thalidomide, as heterozygous loss-of-function mutations in the SALL4 gene lead to syndromes that phenocopy thalidomide-induced birth defects.[13][15][16]
-
Zinc-Finger (ZF) Proteins: A broader class of proteins, many of which are transcription factors, are susceptible to pomalidomide-induced degradation.[6] The off-target degradation of these proteins can have long-term consequences, including developmental defects.[6]
Quantitative Data Comparison
Mass spectrometry-based global proteomics is the gold standard for unbiased, proteome-wide identification and quantification of off-target protein degradation.[5][17] The following tables illustrate the type of comparative data that should be generated when evaluating a novel compound like "this compound PROTAC" against a well-characterized pomalidomide-based PROTAC.
Table 1: On-Target Degradation Profile
| Protein of Interest (POI) | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Log2 Fold Change (Pomalidomide-based PROTAC vs. Vehicle) | p-value |
| Target Protein X | TPX | -2.5 | <0.001 | -2.8 | <0.001 |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates degradation of the intended target.
Table 2: Off-Target Neo-substrate Degradation Profile
| Protein | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Log2 Fold Change (Pomalidomide-based PROTAC vs. Vehicle) | p-value | Known Thalidomide Neo-substrate |
| Ikaros | IKZF1 | -2.1 | <0.001 | -2.3 | <0.001 | Yes |
| Aiolos | IKZF3 | -2.4 | <0.001 | -2.5 | <0.001 | Yes |
| Sal-like protein 4 | SALL4 | -1.8 | <0.001 | -2.0 | <0.001 | Yes |
| Zinc finger protein 91 | ZFP91 | -0.5 | 0.045 | -1.5 | <0.001 | Yes |
| Protein Y | TPY | -1.5 | <0.001 | -0.1 | 0.65 | No |
| Protein Z | TPZ | -0.2 | 0.55 | -0.3 | 0.48 | No |
Note: This hypothetical data illustrates how a novel compound might show a different off-target profile (e.g., less degradation of ZFP91 but degradation of a novel off-target "Protein Y") compared to a standard pomalidomide-based PROTAC.
Experimental Protocols
A multi-pronged approach is essential for a thorough evaluation of off-target protein degradation.[4]
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow using quantitative mass spectrometry to identify all proteins whose abundance changes upon treatment with the test compound.[4]
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the test compound (e.g., this compound PROTAC), a reference compound (e.g., a pomalidomide-based PROTAC), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[4]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.[4]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly down-regulated in the treated samples compared to the vehicle control.
Western Blotting for Validation
This targeted assay is used to validate the hits identified from the global proteomics screen.
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with a serial dilution of the PROTAC or DMSO as a vehicle control.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH).
-
Detection: Incubate with a secondary antibody and visualize using a chemiluminescence imager.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC directly binds to potential off-target proteins within the cell.[18][19] Ligand binding typically stabilizes a protein, increasing its melting temperature.[19]
Methodology:
-
Treatment and Heating: Treat intact cells with the test compound. Heat the cells across a range of temperatures.[18]
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[20]
-
Quantification: Analyze the amount of the specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[18][20] A shift in the melting curve in the presence of the compound indicates direct binding.
NanoBRET™ Assay for Ternary Complex Formation
This assay confirms the formation of a ternary complex between the off-target protein, the PROTAC, and the E3 ligase in living cells, which is a prerequisite for degradation.[21][22][23]
Methodology:
-
Cell Preparation: Co-express the potential off-target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor) in cells.[24]
-
Labeling and Treatment: Label the HaloTag®-CRBN with a fluorescent ligand. Treat the cells with the test compound.
-
BRET Measurement: If the compound brings the off-target protein and CRBN into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® donor to the fluorescent acceptor.[22] This signal can be measured to quantify ternary complex formation.[24][25]
Mandatory Visualizations
References
- 1. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 15. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Current Advances in CETSA [frontiersin.org]
- 19. CETSA [cetsa.org]
- 20. tandfonline.com [tandfonline.com]
- 21. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 22. selvita.com [selvita.com]
- 23. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 24. Ternary Complex Formation [promega.ca]
- 25. bmglabtech.com [bmglabtech.com]
In Vivo Validation of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative overview of the in vivo validation of thalidomide-based PROTACs, with a special focus on the emerging class utilizing azetidin-3-one (B1332698) linkers. While direct in vivo comparative data for thalidomide-azetidin-3-one PROTACs is still emerging in the public domain, this document serves to consolidate the existing knowledge on thalidomide-based PROTACs with other linkers and provides a framework for the evaluation of novel constructs.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] Different linker types, such as flexible polyethylene (B3416737) glycol (PEG) or alkyl chains and more rigid structures like piperazine (B1678402) or azetidine, influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2][4]
The azetidin-3-one moiety represents a class of rigid linkers.[5] The rigidity of such linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective protein degradation.[2][5] While extensive in vivo data on this compound PROTACs is not yet widely published, the principles of PROTAC design suggest that such linkers could offer advantages in terms of metabolic stability and cell permeability.[5]
Comparative In Vivo Efficacy of Thalidomide-Based PROTACs
To provide a benchmark for the evaluation of novel PROTACs, this section summarizes the in vivo performance of well-characterized thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of oncogenes.
| PROTAC Name | Target Protein | Linker Type (if specified) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings |
| ARV-771 | BRD2/3/4 | Not specified | Castration-Resistant Prostate Cancer (CRPC) | 30 mg/kg, s.c., daily | Induced tumor regression, with some mice becoming tumor-free.[6] |
| dBET1 | BRD4 | Not specified | Acute Myeloid Leukemia (AML) | 50 mg/kg, i.p., daily | Delayed leukemia progression in mouse models.[6] |
Alternative Degradation Technologies: It is also important to consider other targeted protein degradation strategies. VHL-based PROTACs, which recruit the von Hippel-Lindau E3 ligase, have demonstrated excellent potency and in vivo activity.[7] The choice between a CRBN (recruited by thalidomide) or VHL-based approach can impact the stability of the ternary complex and the rate of ubiquitination.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the experimental procedures for in vivo validation is crucial for researchers in this field.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: A typical experimental workflow for in vivo PROTAC validation.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of PROTACs in vivo.
In Vivo Tumor Xenograft Model[1]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID), 6-8 weeks old, are typically used.
-
Cell Implantation: Human cancer cells are cultured and resuspended in a mixture of sterile PBS and Matrigel. This suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is monitored regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. The PROTAC is formulated in a suitable vehicle (e.g., 5% DMA, 10% Solutol HS 15, and 85% PBS) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design.
-
Efficacy Assessment: Tumor volumes and body weights are measured 2-3 times per week. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
Pharmacodynamic (PD) Analysis - Western Blotting[1]
-
Tissue Homogenization: Excised tumor samples are flash-frozen and homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the extent of target protein degradation.
Pharmacokinetic (PK) Analysis[8]
-
Drug Administration: The PROTAC is administered to animals (e.g., rats or mice) via intravenous (IV) or oral (PO) routes.
-
Blood Sampling: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Conclusion
Thalidomide-based PROTACs represent a promising class of therapeutics with demonstrated in vivo efficacy. While specific in vivo data for this compound PROTACs is not yet widely available, the established principles of PROTAC design and the comparative data from other linker classes provide a solid foundation for their development and evaluation. The rigid nature of the azetidin-3-one linker holds the potential for improved potency and pharmacokinetic properties. Future in vivo studies directly comparing these novel constructs against established PROTACs will be crucial in determining their therapeutic potential. The protocols and frameworks presented in this guide are intended to aid researchers in the design and execution of such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PROTACs Synthesized with Thalidomide Derivatives and Varying Linkers, Including the Putative Thalidomide-Azetidin-3-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy. A PROTAC molecule's architecture, comprising a warhead to bind the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker, dictates its performance. This guide provides a comparative analysis of PROTACs synthesized with thalidomide (B1683933) and its analogs as Cereblon (CRBN) E3 ligase recruiters, with a special focus on the influence of the linker composition. We will explore the characteristics of common flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and contrast them with rigid linkers, including those containing heterocyclic moieties like azetidine (B1206935). Due to the novelty of the "Thalidomide-azetidin-3-one" linker and the scarcity of publicly available data, its potential properties will be inferred from the behavior of other rigid, azetidine-containing linkers.
Thalidomide and its Analogs as CRBN Ligands
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase.[1] Pomalidomide is often favored in PROTAC design due to its higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (POI-PROTAC-CRBN).[2] The amino group on pomalidomide's phthalimide (B116566) ring also provides a convenient and synthetically versatile attachment point for the linker.[3] A critical consideration in the use of these ligands is the potential for off-target degradation of "neosubstrates," which can impact the selectivity profile of the PROTAC.[4] Despite their relatively low molecular weight and polar nature, the incorporation of these ligands often results in final PROTAC molecules that are "beyond the Rule of Five," presenting challenges in terms of solubility and permeability.[5]
The Critical Role of the Linker in PROTAC Performance
The linker is not merely a spacer but an active modulator of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the stability of the ternary complex, degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties.
Flexible Linkers: PEG and Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalently used flexible linkers in PROTAC design. Their primary advantages include synthetic accessibility and the ease with which their length can be modulated.
-
PEG Linkers: These are hydrophilic and can enhance the aqueous solubility of the often lipophilic PROTAC molecules.[6] However, longer PEG chains can sometimes lead to reduced cell permeability.[7]
-
Alkyl Chains: These linkers are more hydrophobic and can improve cell membrane permeability.[8] However, they may decrease the overall solubility of the PROTAC.
The flexibility of these linkers allows the PROTAC to adopt various conformations, which can be advantageous in facilitating the initial formation of a productive ternary complex. However, this conformational freedom can also lead to an entropic penalty upon binding, potentially decreasing the stability of the complex.[3]
Rigid Linkers: The Case for Azetidine-Containing Scaffolds
Rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or azetidine, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency.[9]
While specific data on an azetidin-3-one linker is not available, the inclusion of an azetidine ring in a linker is known to impart rigidity. This constrained conformation can lead to several potential advantages:
-
Improved Potency: By reducing the entropic penalty of binding, a rigid linker can lead to a more stable ternary complex and, consequently, more efficient protein degradation.
-
Enhanced Selectivity: A rigid conformation may disfavor binding to off-targets, leading to a more selective degradation profile.
-
Favorable Physicochemical Properties: The incorporation of heterocyclic rings can sometimes improve solubility and metabolic stability compared to purely aliphatic linkers.[10]
The ketone group in an "azetidin-3-one" moiety could further influence polarity and potential hydrogen bonding interactions within the ternary complex, though its precise impact would require empirical investigation.
Quantitative Comparison of Linker Performance
The following tables summarize representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain and Extra-Terminal (BET) proteins, illustrating the impact of linker composition on degradation efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in cell lines, experimental conditions, and the specific warheads used.
Table 1: Comparative Degradation Potency of BTK-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | PEG | BTK | MOLM-14 | 8.1 | >95 | [11] |
| PROTAC 2 | Pomalidomide | Alkyl | BTK | Ramos | 1-40 | Not Specified | [6] |
| Compound 3e | Cereblon | Rigid (undisclosed) | BTK | MOLM-14 | <10 | >90 | [10] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | PEG/Alkyl | BRD4 | Jurkat | <1 | >95 | [6] |
| MZ1 | VHL Ligand | PEG | BRD4 | HeLa | 17 | ~90 | [6] |
| PROTAC with Rigid Linker | Cereblon | Rigid (undisclosed) | BRD4 | RS4;11 | 2.6 | >95 | [1] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Jurkat) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
2. MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Comparison
Caption: Experimental workflow for comparing PROTACs.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Assessing the Selectivity of Thalidomide-Azetidin-3-One Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ligase, are among the most utilized ligands in PROTAC design. This guide provides a comparative analysis of PROTACs based on a specific CRBN ligand conjugate, Thalidomide-azetidin-3-one, assessing their selectivity against other PROTAC alternatives.
The selectivity of a PROTAC is paramount for its therapeutic success, as off-target degradation can lead to unintended cellular consequences.[1] The choice of the E3 ligase ligand and the linker connecting it to the target-binding moiety significantly influences a PROTAC's efficacy and selectivity.[1] Thalidomide-based PROTACs, while effective, are known to induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to immunomodulatory effects.[2][3] The azetidin-3-one (B1332698) linker offers a rigid and defined exit vector from the thalidomide core, which can be systematically modified to optimize the ternary complex formation for on-target degradation while potentially minimizing off-target effects.
Performance Comparison of CRBN-Based PROTACs
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [1] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [1] |
This table highlights the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4 in Jurkat cells. While direct comparison is challenging due to different cell lines, both PROTACs demonstrate nanomolar degradation capabilities.[1]
Off-Target Profile of Thalidomide-Based PROTACs
A crucial aspect of assessing selectivity is understanding the off-target profile. Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased evaluation of a PROTAC's impact on the entire proteome.
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
| Protein | Log2 Fold Change (PROTAC/Control) | p-value | On-Target/Off-Target |
| Target Kinase | -3.5 | < 0.001 | On-Target |
| IKZF1 | -2.8 | < 0.01 | Off-Target (Neosubstrate) |
| IKZF3 | -2.5 | < 0.01 | Off-Target (Neosubstrate) |
| Kinase X | -0.2 | > 0.05 | No significant change |
| Housekeeping Protein | 0.1 | > 0.05 | No significant change |
This illustrative data demonstrates that despite a promiscuous kinase inhibitor warhead, the CRBN-recruiting PROTAC induces the degradation of only a small subset of kinases, highlighting that ternary complex formation, not just binary binding, is a key determinant of degradation selectivity. It also shows the expected degradation of the neosubstrates IKZF1 and IKZF3.
Experimental Protocols
To rigorously assess the selectivity of this compound based PROTACs, a series of key experiments are required.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in live cells.
Methodology:
-
Cell Line Preparation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Cell Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of the PROTAC.
-
Lysis and Reagent Addition: Lyse the cells and add the HaloTag® NanoBRET™ 618 ligand.
-
Signal Detection: Measure the luminescence and filtered fluorescence signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates ternary complex formation.
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates polyubiquitination.
Quantitative Western Blotting for Protein Degradation
This method quantifies the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a housekeeping protein (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the housekeeping protein signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]
Global Proteomics Analysis (Mass Spectrometry)
This provides an unbiased view of the PROTAC's selectivity across the entire proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration near its DC50 value. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify on-target and off-target degradation events.[1]
Visualizing Key Processes and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of various E3 ligase ligands, supported by experimental data, to inform the rational design of next-generation protein degraders for key therapeutic targets such as Bruton's tyrosine kinase (BTK), Bromodomain-containing protein 4 (BRD4), and Kirsten rat sarcoma viral oncogene homolog (KRAS).
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency.[2][3] While over 600 E3 ligases are encoded in the human genome, a small fraction have been harnessed for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[4]
This guide focuses on a head-to-head comparison of ligands for the most utilized E3 ligases—Cereblon (CRBN) and von Hippel-Lindau (VHL)—and also explores emerging alternatives.
General Mechanism of PROTAC Action
The fundamental mechanism of action for a PROTAC involves bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The most established E3 ligase recruiters are ligands for CRBN and VHL.
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2]
-
Advantages:
-
Well-established chemistry and readily available building blocks.[2]
-
Generally smaller and possess more favorable drug-like properties compared to some VHL ligands.[2]
-
Have demonstrated high degradation efficiency for a wide range of targets.[1]
-
CRBN complexes exhibit fast turnover rates, which can be advantageous for rapid protein degradation.[]
-
-
Disadvantages:
-
Potential for off-target effects due to the inherent biological functions of CRBN, including the degradation of zinc-finger transcription factors.[]
-
CRBN is primarily localized in the nucleus, which may influence its effectiveness for cytosolic targets.[]
-
von Hippel-Lindau (VHL) Ligands
VHL ligands are often based on a hydroxyproline (B1673980) scaffold that mimics the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.
-
Advantages:
-
The buried binding pocket of VHL can lead to higher selectivity for specific substrates.[]
-
VHL is predominantly cytosolic, which can be advantageous for targeting proteins in the cytoplasm.[]
-
Forms long-lived ternary complexes, which can be beneficial for degrading stable proteins.[]
-
-
Disadvantages:
-
VHL ligands are often larger and have higher molecular weights, which can negatively impact cell permeability and other drug-like properties.
-
The synthesis of VHL ligands can be more complex compared to CRBN ligands.[6]
-
VHL expression can be downregulated in hypoxic conditions, such as in solid tumors, potentially impacting PROTAC efficacy.[]
-
Head-to-Head Comparison for Specific Targets
The optimal E3 ligase recruiter is often target-dependent. Below is a summary of findings for BTK, BRD4, and KRAS.
BTK Degraders
For Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies, both CRBN and VHL-based PROTACs have been successfully developed. The choice of E3 ligase can influence the degradation profile and overall efficacy.
| PROTAC | E3 Ligase Recruiter | Target | DC50 | Dmax | Cell Line |
| DBt-10 | DCAF1 | BTK | - | - | Cells with acquired resistance to CRBN-based PROTACs |
| Unnamed | CRBN | BTK | - | - | - |
Note: Specific quantitative data for a direct head-to-head comparison of BTK degraders was not available in the provided search results. However, a recent study highlighted a DCAF1-based PROTAC (DBt-10) that effectively degraded BTK in cells with acquired resistance to CRBN-based PROTACs, demonstrating the utility of exploring alternative E3 ligases.[7]
BRD4 Degraders
BRD4, a member of the bromodomain and extraterminal (BET) family of proteins, is a well-validated target in oncology. Several potent BRD4 degraders have been developed, providing a good basis for comparing E3 ligase ligands.
| PROTAC | E3 Ligase Recruiter | Target | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VHL | BRD4 | ~10-20 nM | >90% | HeLa, 22Rv1 | [8] |
| ARV-771 | VHL | BET proteins | - | - | - | [3] |
| dBET1 | CRBN | BRD4 | ~50 nM | >90% | MOLM13 | [9] |
| PROTAC 3 | MDM2 | BRD4 S | More potent than MZ1 at 20 µM | ~83% | MIA PaCa-2 | [8] |
This table summarizes data from multiple sources and is intended for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Studies have shown that for BRD4, VHL-based PROTACs like MZ1 can exhibit high potency.[8] However, CRBN-based degraders like dBET1 are also highly effective.[9] Interestingly, a study exploring MDM2 as the E3 ligase for BRD4 degradation found their PROTAC to be more potent against the short isoform of BRD4 (BRD4 S) compared to the VHL-based MZ1.[8] This highlights how the choice of E3 ligase can influence isoform selectivity.
KRAS Degraders
Oncogenic mutants of KRAS, particularly G12C and G12D, have been challenging to target. PROTACs offer a promising strategy to degrade these proteins.
| PROTAC | E3 Ligase Recruiter | Target | DC50 | Dmax | Cell Line | Reference |
| LC-2 | VHL | KRAS G12C | 0.25 ± 0.08 µM | ~90% | NCI-H23 | [10][11] |
| Unnamed | VHL | KRAS G12C | 0.1 µM | 90% | - | [12] |
| Unnamed | CRBN | GFP-KRAS G12C | - | - | - | [10][11] |
This table summarizes data from multiple sources. Note that the CRBN-based PROTAC was reported to degrade a GFP-fusion protein but not the endogenous KRAS G12C.[10][11]
Current research suggests that VHL-recruiting PROTACs have been more successful in degrading endogenous KRAS G12C compared to their CRBN-recruiting counterparts.[10][11][13] For instance, the VHL-based PROTAC LC-2 demonstrated effective degradation of endogenous KRAS G12C, while early CRBN-based degraders for this target were unable to do so.[10][11] This suggests that for certain targets, the specific protein-protein interactions facilitated by one E3 ligase may be more favorable for forming a productive ternary complex.
Experimental Protocols
The generation of reliable and comparable data is crucial for evaluating PROTAC performance. Below are outlines of key experimental protocols.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Caption: A typical workflow for assessing PROTAC-induced protein degradation via Western blot.
Methodology Outline:
-
Cell Treatment: Plate cells and treat with a dose range of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[14]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[14]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[14]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
Methodology Outline:
-
Cell Treatment: Treat cells with the PROTAC, a negative control (e.g., an inactive epimer), and a vehicle control. It's often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target.[15]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or the E3 ligase) that is coupled to beads (e.g., Protein A/G).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blot using antibodies against both the target protein and the E3 ligase to detect their interaction.
Binding Assays
Various biophysical assays can be used to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase individually (binary affinity) and to measure the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[16]
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity of the interactions in real-time.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to measure both binary binding and ternary complex formation in solution.[17][18]
Expanding the E3 Ligase Toolbox
While CRBN and VHL are the most utilized, the field is actively exploring other E3 ligases to overcome limitations and expand the scope of targeted protein degradation.[7] Ligands for ligases such as MDM2, IAPs, DCAF1, RNF114, and KEAP1 are in various stages of development and offer new opportunities for PROTAC design.[1][7] The choice of a less ubiquitously expressed E3 ligase could also lead to more tissue-specific protein degradation, potentially reducing off-target effects.[19]
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical, multi-faceted decision in PROTAC design with no single "best" choice. CRBN and VHL remain the workhorses of the field, each with a distinct profile of advantages and disadvantages. The optimal choice is highly dependent on the specific target protein, the desired cellular localization of degradation, and the required physicochemical properties of the final PROTAC molecule. For challenging targets like KRAS, VHL has so far shown more promise. However, for other targets like BRD4, both CRBN and VHL, and even emerging ligases like MDM2, can be effectively recruited. As the toolbox of E3 ligase ligands continues to expand, a deeper understanding of the determinants of ternary complex formation and degradation efficiency will be crucial for the rational design of the next generation of targeted protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. youtube.com [youtube.com]
- 19. biorxiv.org [biorxiv.org]
Comparative Analysis of Thalidomide-azetidin-3-one: A Study in Potential Cross-Reactivity
For Immediate Release
This guide provides a comparative analysis of the well-established biological targets of Thalidomide (B1683933) and its analogs against the known pharmacological activities of azetidinone derivatives. This publication is intended for researchers, scientists, and drug development professionals interested in the potential cross-reactivity and target profiles of hybrid molecules incorporating these two pharmacophores. As direct experimental data on Thalidomide-azetidin-3-one is not publicly available, this guide synthesizes existing data on its constituent moieties to provide a predictive overview of its potential biological interactions.
Introduction to Thalidomide and Azetidinone Scaffolds
Thalidomide and its analogs, including Lenalidomide and Pomalidomide, are a class of immunomodulatory drugs (IMiDs) with a well-defined primary target: Cereblon (CRBN).[1][2][3] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[1][4][5] The binding of IMiDs to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[3] This mechanism is central to both the therapeutic effects in multiple myeloma and the tragic teratogenic effects of Thalidomide.[1][6]
Azetidinones are a class of four-membered heterocyclic rings containing a nitrogen atom.[7] The 2-azetidinone structure, also known as a β-lactam, is a core component of widely used antibiotics like penicillins and cephalosporins.[8] These compounds typically exert their antimicrobial effects by inhibiting bacterial cell wall synthesis.[8] Other derivatives of the azetidinone scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties, targeting pathways distinct from those of Thalidomide.[7][8]
I. Thalidomide and Analogs: Target Affinity
The primary determinant of Thalidomide's activity is its binding affinity to Cereblon. The affinity of Thalidomide and its key analogs for CRBN has been quantified in various studies.
| Compound | Binding Affinity to Cereblon (CRBN) | Assay Method | Reference(s) |
| Thalidomide | IC50: ~1800 - 29900 nM | Multiple assays | [9] |
| Ki: ~1800 - 22700 nM | Multiple assays | [9] | |
| Lenalidomide | IC50: ~2694 nM | TR-FRET | [10] |
| Pomalidomide | Kd: Sub-micromolar range | Binding Assays | [11] |
| Compound 8 | Higher affinity than Pomalidomide | Binding Assays | [11] |
| Compound 12 | Higher affinity than Pomalidomide | Binding Assays | [11] |
| YJ1b | IC50: 206 nM | TR-FRET | [10] |
| YJ2c | IC50: 211 nM | TR-FRET | [10] |
| YJ2h | IC50: 282 nM | TR-FRET | [10] |
II. Azetidinone Derivatives: Known Biological Activities
Research into azetidinone derivatives has revealed a broad range of biological activities, largely separate from the Cereblon-mediated pathways of Thalidomide.
| Azetidinone Derivative Class | Biological Activity/Target | Reference(s) |
| 2-Azetidinones (β-lactams) | Antibacterial (inhibition of bacterial cell wall synthesis) | [7][8] |
| 3-benzylazetidine-2-ones | Human chymase inhibitors (IC50 = 0.46 nM) | [7] |
| General Azetidinones | Antitubercular, anti-inflammatory, anticancer, CNS depressant | [7][8] |
| Azetidine Derivatives | Inhibition of mycolic acid biosynthesis in M. tuberculosis | [12] |
| 3-amido-2-azetidinones | Anti-colorectal cancer agents | [13] |
Based on the available literature, the known targets of azetidinone derivatives do not appear to overlap with the primary targets of Thalidomide and its analogs. The cross-reactivity of a hypothetical this compound hybrid would therefore be speculative and would require direct experimental evaluation. The biological profile of such a molecule would likely be a composite of the activities of its two constituent parts, with the potential for novel activities arising from their combination.
III. Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay is a common method to determine the binding affinity of compounds to Cereblon.
-
Principle: This is a competitive binding assay based on the displacement of a fluorescently labeled Thalidomide analog from purified recombinant Cereblon. The binding of the fluorescent probe to the larger protein results in a high fluorescence polarization (FP) signal. In the presence of a competing ligand, the probe is displaced, leading to a decrease in the FP signal.
-
Materials:
-
Purified recombinant Cereblon (CRBN) protein.
-
Fluorescently labeled Thalidomide analog (e.g., Cy5-labeled Thalidomide).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compounds (e.g., this compound).
-
Black, low-binding microtiter plates.
-
Fluorescent microplate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, add the purified CRBN protein and the fluorescently labeled Thalidomide analog to each well.
-
Add the test compound dilutions to the wells. Include wells with no test compound (high FP signal control) and wells with a known CRBN inhibitor like Pomalidomide (low FP signal control).
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in FP signal against the concentration of the test compound.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the ligand (e.g., Thalidomide analog) is titrated into a solution of the protein (e.g., Cereblon) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Materials:
-
Purified recombinant Cereblon protein in a suitable buffer.
-
Thalidomide analog dissolved in the same buffer.
-
Isothermal titration calorimeter.
-
-
Methodology:
-
Load the purified CRBN solution into the sample cell of the ITC instrument.
-
Load the Thalidomide analog solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
IV. Visualizations
Caption: The Cereblon E3 ubiquitin ligase pathway modulated by Thalidomide.
Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rcsb.org [rcsb.org]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-Azetidin-3-one
For Immediate Distribution: This document provides essential procedural guidance for the safe and compliant disposal of thalidomide-azetidin-3-one, a derivative of thalidomide (B1683933). Developed for researchers, scientists, and drug development professionals, this guide outlines critical safety protocols and logistical steps to mitigate risks associated with this potent compound. Given the teratogenic nature of thalidomide, all its derivatives, including this compound, must be treated as hazardous waste, demanding strict adherence to disposal protocols to ensure personnel safety and environmental protection.[1][2][3][4]
I. Core Safety Principles and Hazard Assessment
Key Assumed Hazards:
-
Reproductive Toxicity: Assumed to carry similar risks to thalidomide, including the potential for reproductive harm.[1][3]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure. Generation of dust or aerosols should be avoided.[2]
-
Environmental Hazard: Potential to harm aquatic life and ecosystems if released into the environment.[2]
II. Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes key information for the parent compound, thalidomide, which should be used as a baseline for handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [3] |
| Molecular Weight | 258.23 g/mol | - |
| Physical State | Solid | [3] |
| Melting Point | 269-271 °C | [3] |
| Known Hazards | Known human teratogen, potential for reproductive harm. | [2][3] |
III. Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against accidental exposure.[1]
-
Gloves: Chemical-resistant gloves, such as double-gloving with nitrile gloves, are required.[2]
-
Eye Protection: Safety goggles or a face shield must be worn at all times.[1][2]
-
Lab Coat: A lab coat is mandatory to protect from spills.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1][4]
IV. Step-by-Step Disposal Procedure
The recommended disposal method for thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Experimental Protocol: Waste Collection and Packaging
-
Segregation of Waste Streams: At the point of generation, segregate all waste contaminated with this compound. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound (e.g., contaminated gloves, weigh boats, pipette tips, bench paper) in a designated solid hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[2][3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container compatible with the waste.[2][4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, reproductive hazard).[3][4] Do not use chemical formulas or abbreviations on the primary label.[4]
-
-
Container Management and Storage:
-
Keep the hazardous waste container securely sealed when not in use.[3][4]
-
Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials and general laboratory traffic.[1][2][3] The storage area should be clearly marked as a hazardous waste accumulation site.[3]
-
-
Documentation:
-
Final Disposal:
V. Spill and Emergency Procedures
In the event of a spill, immediate action is critical.[7]
-
Evacuate: Non-essential personnel should leave the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.[6][7]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[6]
VI. Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all local, state, and federal regulations.[3][8]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
